molecular formula C9H5ClFN B1368884 4-Chloro-7-fluoroquinoline CAS No. 391-82-2

4-Chloro-7-fluoroquinoline

Numéro de catalogue: B1368884
Numéro CAS: 391-82-2
Poids moléculaire: 181.59 g/mol
Clé InChI: TTXZTTXOYYOVEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-7-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-chloro-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXZTTXOYYOVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569121
Record name 4-Chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-82-2
Record name 4-Chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-7-fluoroquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-7-fluoroquinoline: Synthesis, Properties, and Applications in Fluoroquinolone Drug Discovery

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a cornerstone in the development of a vast array of therapeutic agents. Its versatile structure has given rise to numerous blockbuster drugs, particularly in the realm of infectious diseases. Among the myriad of quinoline derivatives, this compound has emerged as a pivotal building block, a critical intermediate in the synthesis of several potent fluoroquinolone antibiotics. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the creation of life-saving medicines. As a Senior Application Scientist, my objective is not merely to present data, but to offer insights into the causality behind the chemical principles and experimental choices that underpin the use of this important molecule.

Core Compound Identification and Physicochemical Properties

The unique reactivity and structural features of this compound stem from its specific arrangement of atoms. A thorough understanding of its basic properties is the foundation for its effective utilization in synthesis.

CAS Number: 391-82-2

Molecular Formula: C₉H₅ClFN

Molecular Weight: 181.59 g/mol

PropertyValueSource(s)
Appearance White to off-white solid--INVALID-LINK--
Melting Point 73-77 °C--INVALID-LINK--
Boiling Point ~259.9 °C (Predicted)--INVALID-LINK--
Solubility Slightly soluble in chloroform and methanol--INVALID-LINK--
InChI Key TTXZTTXOYYOVEV-UHFFFAOYSA-N--INVALID-LINK--

These properties are crucial for practical considerations in a laboratory setting, such as choosing appropriate solvents for reactions and purification, as well as for storage conditions.

Strategic Synthesis of this compound

The construction of the this compound molecule is a multi-step process that leverages classic organic reactions. The most common and industrially relevant approach is a modification of the Gould-Jacobs reaction, followed by a chlorination step.[1][2] This strategy is favored due to the availability of starting materials and the robustness of the reaction sequence.

The Gould-Jacobs Reaction: Building the Quinolone Core

The Gould-Jacobs reaction is a powerful method for synthesizing quinolines from anilines and a malonic ester derivative.[1][3] In the case of this compound, the synthesis commences with 3-fluoroaniline.

Gould_Jacobs_Reaction start 3-Fluoroaniline intermediate1 Anilinomethylenemalonate Intermediate start->intermediate1 Condensation reagent1 Diethyl ethoxymethylenemalonate (DEEM) reagent1->intermediate1 intermediate2 4-Hydroxy-7-fluoroquinoline-3-carboxylic acid ester intermediate1->intermediate2 Thermal Cyclization intermediate3 4-Hydroxy-7-fluoroquinoline intermediate2->intermediate3 Saponification & Decarboxylation Chlorination_Step start 4-Hydroxy-7-fluoroquinoline product This compound start->product Chlorination reagent Phosphorus oxychloride (POCl3) reagent->product SNAr_Mechanism start This compound + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) start->intermediate Addition product 4-Substituted-7-fluoroquinoline + Cl- intermediate->product Elimination Fluoroquinolone_Synthesis start This compound derivative product Fluoroquinolone Antibiotic (e.g., Gatifloxacin, Balofloxacin) start->product Nucleophilic Aromatic Substitution reagent1 Substituted Piperazine/Piperidine reagent1->product

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

4-Chloro-7-fluoroquinoline stands as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile building block for the synthesis of a wide array of pharmacologically active molecules, particularly in the realms of antimalarial and anticancer therapies. The presence of the chloro and fluoro substituents on the quinoline framework imparts unique electronic properties that are highly desirable in the design of novel therapeutic agents. This guide provides a comprehensive, in-depth exploration of the synthesis and rigorous characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

PART 1: The Strategic Importance of this compound in Drug Discovery

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of this compound offers distinct advantages:

  • The 4-Chloro Group: This functionality serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the facile introduction of a diverse range of side chains and functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The 7-Fluoro Group: The incorporation of a fluorine atom at the 7-position can significantly enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can influence the pKa of the quinoline nitrogen, potentially improving the pharmacokinetic profile and target binding affinity of derivative compounds.

The synergistic effect of these two substituents makes this compound a highly valuable precursor for the development of new chemical entities with improved therapeutic potential.

PART 2: Synthesis of this compound: A Robust and Scalable Approach

The Gould-Jacobs reaction is a classic and highly effective method for the construction of the quinoline ring system.[1][2][3] This multi-step synthesis offers a reliable pathway to this compound from readily available starting materials.

Retrosynthetic Analysis and Synthesis Workflow

A logical retrosynthetic disconnection of this compound leads back to 3-fluoroaniline and diethyl ethoxymethylenemalonate. The overall synthetic strategy is depicted below.

Synthesis_Workflow 3-Fluoroaniline 3-Fluoroaniline Intermediate_A Diethyl ((3-fluoroanilino)methylene)malonate 3-Fluoroaniline->Intermediate_A Condensation Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_A Intermediate_B 4-Hydroxy-7-fluoroquinoline Intermediate_A->Intermediate_B Thermal Cyclization Final_Product This compound Intermediate_B->Final_Product Chlorination (POCl3)

Figure 1: Synthesis workflow for this compound.

Detailed Experimental Protocols
Step 1: Synthesis of Diethyl ((3-fluoroanilino)methylene)malonate

This step involves the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate.

  • Procedure:

    • In a round-bottom flask, combine 3-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

    • Heat the mixture at 100-130°C for 1-2 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will often crystallize.

    • Wash the crude product with a cold solvent such as hexane to remove any unreacted starting materials.

Step 2: Thermal Cyclization to 4-Hydroxy-7-fluoroquinoline

The intermediate from Step 1 undergoes an intramolecular cyclization at high temperature.

  • Procedure:

    • In a suitable high-boiling point solvent such as Dowtherm A or diphenyl ether, heat the solvent to reflux (approximately 250°C).[5][6]

    • Slowly add the diethyl ((3-fluoroanilino)methylene)malonate to the hot solvent.

    • Maintain the reflux for approximately 1 hour to ensure complete cyclization.[5]

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

    • Collect the solid by filtration and wash with hexane to remove the high-boiling solvent.

Step 3: Chlorination to this compound

The final step is the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent.

  • Procedure:

    • Suspend the crude 4-hydroxy-7-fluoroquinoline in an excess of phosphorus oxychloride (POCl₃).[6][7]

    • Heat the mixture to reflux (approximately 110°C) for 1-3 hours.[6]

    • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

    • Cautiously pour the residue onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) to a pH of 7-8.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to yield a crystalline solid.[5]

PART 3: Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Spectroscopic Data Summary
Property Expected Value
Molecular Formula C₉H₅ClFN
Molecular Weight 181.60 g/mol
Appearance White to off-white crystalline solid
Melting Point 84-86 °C[5]
¹H NMR (CDCl₃, δ ppm) Aromatic protons typically appear between 7.0 and 9.0 ppm.
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons appear in the range of 110-165 ppm, with the C-F bond showing characteristic coupling.
Mass Spec (m/z) [M]⁺ at 181 and [M+2]⁺ at 183, indicative of one chlorine atom.
IR (KBr, cm⁻¹) Aromatic C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1450), C-F stretching (~1250), C-Cl stretching (~850-750).[8][9]
Elucidation of Spectroscopic Data
  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.[10][11] The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern on the quinoline ring. The large one-bond carbon-fluorine coupling constant (¹JCF) in the ¹³C NMR spectrum is a key diagnostic feature.

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the synthesized compound.[12][13][14] The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be observed in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[15][16] The spectrum will show characteristic absorption bands for the aromatic ring, the C-F bond, and the C-Cl bond.

PART 4: Safety and Handling

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • High-Temperature Reactions: The thermal cyclization step requires high temperatures. Appropriate heating equipment and careful monitoring are necessary to prevent accidents.

  • General Handling: Standard laboratory safety practices should be followed throughout the synthesis and characterization process.

References

4-Chloro-7-fluoroquinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-7-fluoroquinoline: Structure, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic aromatic compound that serves as a critical intermediate in synthetic organic chemistry. Its structural framework is foundational to the development of numerous pharmacologically active molecules. The strategic placement of the chloro and fluoro substituents on the quinoline core imparts unique reactivity, making it a valuable building block, particularly in the synthesis of fluoroquinolone antibiotics.[1][2][3] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic pathway, key applications, and essential safety protocols for researchers and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific research and regulatory compliance. This compound is defined by its specific arrangement of atoms and bonds.

IUPAC Name: this compound[4]

Chemical Structure Diagram: The quinoline ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. In this derivative, a chlorine atom is substituted at position 4 and a fluorine atom at position 7.

References

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-7-fluoroquinoline serves as a critical heterocyclic building block in the landscape of pharmaceutical research and development. As a key intermediate, its structural integrity and purity are paramount for the successful synthesis of high-value active pharmaceutical ingredients (APIs), particularly within the renowned class of fluoroquinolone antibiotics. The precise arrangement of its chloro and fluoro substituents on the quinoline core dictates the ultimate pharmacological activity and safety profile of the final drug product.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Designed for researchers, medicinal chemists, and process development scientists, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the molecule's identity and purity. We will delve into the interpretation of experimental data, provide validated protocols, and explain the causal relationships between molecular structure and spectral output, ensuring a robust framework for quality control and characterization.

Molecular Structure and Properties

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure, with systematic numbering, is presented below.

  • Molecular Formula: C₉H₅ClFN

  • Molecular Weight: 181.59 g/mol

  • CAS Number: 391-82-2

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can confirm the connectivity and substitution pattern of the quinoline core.

¹H NMR Analysis (Experimental Data)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single deuterium peak for spectrometer locking.

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer. A higher field strength (≥400 MHz) is recommended to resolve the complex splitting patterns of the aromatic protons.

  • Acquisition Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds. Use a 90° pulse angle. Typically, 16 to 32 scans are sufficient for a high signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum, and reference the residual CHCl₃ signal to δ 7.26 ppm.

Data Summary & Interpretation:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
H-28.71dJ = 3.6 HzDoublet, coupled to H-3. Downfield shift due to proximity to the electronegative nitrogen atom.
H-37.45 (estimated)dJ = 3.6 HzDoublet, coupled to H-2. Upfield relative to H-2.
H-58.10 (estimated)dJ = 9.0 HzDoublet, coupled to H-6. Peri-deshielding from the nitrogen atom.
H-67.35 (estimated)ddJ = 9.0, 2.5 HzDoublet of doublets, coupled to H-5 (large coupling) and H-8 (small meta-coupling).
H-87.80 (estimated)ddJ = 9.0, 2.5 HzDoublet of doublets, coupled to H-5 and H-6. Further split by fluorine.

Note: The experimental data for H-2 is from ChemicalBook[1]. Other shifts are estimated based on typical quinoline spectra and substituent effects.

The ¹H NMR spectrum is consistent with the proposed structure. The five aromatic protons are distinct. The characteristic AX systems of the pyridine (H-2, H-3) and benzene (H-5, H-6) rings are clearly identifiable, although the benzene portion is further complicated by couplings to the fluorine atom.

¹³C NMR Analysis (Predicted)

Data Summary & Interpretation (Predicted):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Interpretation
C-2~151SmallMost downfield CH carbon, adjacent to nitrogen.
C-3~122-CH carbon adjacent to the chloro-substituted C-4.
C-4~142-Quaternary carbon, downfield shift due to attached chlorine.
C-4a~149SmallQuaternary carbon at the ring junction.
C-5~128SmallCH carbon, influenced by the ring current.
C-6~115~21CH carbon, shows a large coupling to fluorine.
C-7~163~250 Quaternary carbon directly bonded to fluorine, shows a very large ¹JCF coupling.
C-8~110~25CH carbon, shows a large coupling to fluorine.
C-8a~148SmallQuaternary carbon at the ring junction, adjacent to nitrogen.

The most notable feature would be the C-7 signal, which is expected to appear as a doublet with a very large one-bond carbon-fluorine coupling constant (¹JCF ≈ 250 Hz). The adjacent carbons (C-6 and C-8) will also exhibit smaller C-F couplings.

¹⁹F NMR Analysis (Predicted)

A proton-decoupled ¹⁹F NMR spectrum would provide a simple and definitive confirmation of the fluorine's presence.

Experimental Protocol:

  • Instrumentation: Use a multinuclear NMR probe tuned to the ¹⁹F frequency (e.g., 470 MHz on a 500 MHz instrument).

  • Acquisition: A simple one-pulse experiment with proton decoupling is sufficient.

  • Referencing: Reference the spectrum to an external standard like CFCl₃ (δ 0.0 ppm).

Interpretation (Predicted): The spectrum is expected to show a single signal, likely a multiplet due to couplings with H-6 and H-8. The chemical shift would be in the typical range for an aryl fluoride, approximately -110 to -120 ppm.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted.

Data Summary & Interpretation (Predicted):

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3100-3000C-H stretch (aromatic)Confirms the presence of the aromatic quinoline ring.
1600-1450C=C and C=N stretchMultiple sharp bands characteristic of the quinoline aromatic system.
~1250C-F stretchA strong, characteristic band confirming the aryl-fluoride bond.
~850C-Cl stretchA moderate to strong band indicating the aryl-chloride bond.
900-650C-H bend (out-of-plane)"Fingerprint" region bands related to the aromatic substitution pattern.

The IR spectrum serves as a rapid fingerprint for confirming the presence of key functional groups, most notably the C-F and C-Cl bonds, which are difficult to probe with standard NMR.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and typically shows the protonated molecular ion.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Data Summary & Interpretation (Experimental):

m/z ValueIonInterpretation
182.6[M+H]⁺The measured value for the protonated molecular ion[1]. The theoretical monoisotopic mass of C₉H₆ClFN⁺ is 182.01.
184.6[M+2+H]⁺The isotopic peak corresponding to the presence of the ³⁷Cl isotope.

A key confirmatory feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit two peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. The observation of this pattern is definitive proof of the presence of one chlorine atom in the molecule.

G cluster_workflow Spectroscopic Verification Workflow Start This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Elucidates Connectivity MS Mass Spectrometry (ESI) Start->MS Confirms MW & Cl presence IR IR Spectroscopy (ATR) Start->IR Identifies Functional Groups Confirm Structure & Purity Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: A typical workflow for the complete spectroscopic confirmation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Experimental ¹H NMR and ESI-MS data robustly confirm the proton environment and the correct molecular weight, including the essential chlorine isotopic pattern[1]. While experimental ¹³C NMR and IR data are not widely published, predictions based on well-established spectroscopic principles and data from analogous structures provide a reliable and expected spectral profile. This guide equips researchers with the necessary data, protocols, and interpretative logic to confidently characterize this vital pharmaceutical intermediate, ensuring the quality and success of subsequent drug development efforts.

References

The Lynchpin of Modern Therapeutics: A Technical Guide to the Biological Mechanisms of 4-Chloro-7-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological mechanisms underpinning the diverse therapeutic activities of compounds derived from the 4-Chloro-7-fluoroquinoline scaffold. While this compound is primarily a crucial synthetic intermediate, its structural motif is the cornerstone of powerful antibacterial and anticancer agents. Herein, we dissect the molecular interactions and cellular consequences that define the pharmacological profiles of these important drug classes, offering researchers and drug development professionals a comprehensive understanding of their mechanism of action.

Introduction: The Quinoline Core as a Privileged Scaffold

The quinolone ring system is a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurrence in a multitude of biologically active compounds.[1] The introduction of chlorine and fluorine atoms at the 4- and 7-positions, respectively, of the quinoline ring creates this compound, a versatile precursor for a wide array of therapeutic agents.[2] While this specific molecule is not typically the final active pharmaceutical ingredient, its structural features are fundamental to the biological activity of the resulting drugs. This guide will focus on the two primary classes of therapeutics derived from this core: fluoroquinolone antibacterials and quinoline-based anticancer agents.

The Antibacterial Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones, a major class of antibiotics derived from the quinolone scaffold, exert their bactericidal effects by directly inhibiting bacterial DNA synthesis.[3] This is achieved through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[5]

Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones stabilize a transient intermediate state in the topoisomerase catalytic cycle where the DNA is cleaved.[4] By binding to the enzyme-DNA complex, the drugs prevent the re-ligation of the cleaved DNA strands.[6] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[3]

The primary target of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the principal target.[6][7] However, some fluoroquinolones can effectively inhibit both enzymes.[4]

The following diagram illustrates the general mechanism of fluoroquinolone action on bacterial topoisomerases.

Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on DSB Double-Strand Breaks DNA_Gyrase->DSB Leads to Topo_IV->DNA Acts on Topo_IV->DSB Leads to Cell_Death Cell Death DSB->Cell_Death Induces

Caption: Fluoroquinolone mechanism of action in bacteria.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental experiment to assess the antibacterial activity of a novel quinoline derivative is the determination of its Minimum Inhibitory Concentration (MIC). This assay quantifies the lowest concentration of a compound that prevents visible growth of a bacterium.

Methodology:

  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, S. aureus) in appropriate broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

The Anticancer Mechanism of Action: A Multifaceted Approach

The quinoline scaffold is also a key feature in a number of compounds with demonstrated anticancer activity.[8][9] The mechanisms by which these derivatives exert their cytotoxic effects are more varied than their antibacterial counterparts and often involve multiple cellular targets and pathways.

Inhibition of Eukaryotic Topoisomerase II

Similar to their antibacterial mechanism, some quinolone-based anticancer agents target topoisomerase II in eukaryotic cells.[10] By inhibiting this enzyme, these compounds induce DNA damage, which can trigger cell cycle arrest and apoptosis.[11]

Cell Cycle Arrest and Apoptosis Induction

Many quinoline derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[10] This arrest can be a prelude to apoptosis, or programmed cell death, which is a key mechanism for eliminating cancerous cells.[8]

Modulation of Signaling Pathways

Emerging research indicates that the anticancer effects of some quinoline derivatives may also be mediated through the modulation of critical intracellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[12]

The following diagram provides a simplified overview of the potential anticancer mechanisms of quinoline derivatives.

Anticancer_Mechanism cluster_cancer_cell Cancer Cell Quinoline Quinoline Derivative Topo_II Topoisomerase II Quinoline->Topo_II Inhibits Signaling Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) Quinoline->Signaling Modulates DNA_Damage DNA Damage Topo_II->DNA_Damage Induces Cell_Cycle_Arrest Cell Cycle Arrest Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling->Apoptosis DNA_Damage->Cell_Cycle_Arrest DNA_Damage->Apoptosis

Caption: Potential anticancer mechanisms of quinoline derivatives.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the test quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[13] For example, in fluoroquinolone antibacterials, the fluorine atom at the 6-position and a nitrogen-containing heterocycle at the 7-position are crucial for broad-spectrum activity.[4] In anticancer derivatives, modifications at various positions can significantly impact potency and selectivity against different cancer cell lines.[13][14]

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of new therapeutic agents. A thorough understanding of the mechanisms of action of its derivatives is essential for the rational design of next-generation drugs with improved efficacy, selectivity, and safety profiles. Future research will likely focus on elucidating the precise molecular interactions with their targets, exploring novel mechanisms of action, and developing derivatives that can overcome drug resistance.

References

The Sentinel Molecule: An In-depth Technical Guide to 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Researcher: In the landscape of pharmaceutical sciences, certain molecules, though not therapeutic agents themselves, hold a place of paramount importance. They are the silent architects, the foundational scaffolds upon which potent drugs are built. 4-Chloro-7-fluoroquinoline is one such sentinel molecule. Its strategic placement of halogen atoms on the quinoline core has made it an indispensable building block in the synthesis of a multitude of bioactive compounds, particularly in the realm of antibacterial and antimalarial agents. This guide aims to provide a comprehensive technical overview of this compound, from its historical roots in the broader story of quinoline chemistry to its detailed synthesis, characterization, and pivotal role in modern drug discovery.

Part 1: A Legacy of Discovery - The Genesis of a Key Intermediate

The story of this compound is intrinsically linked to the broader history of quinoline chemistry, which dates back to the isolation of quinine from cinchona bark in the 19th century. The quest for synthetic antimalarials, spurred by the demand during times of global conflict, led to intensive research into quinoline derivatives. A pivotal moment in this narrative was the discovery of nalidixic acid in 1962 by George Lesher and his colleagues.[1] This first-generation quinolone antibiotic was serendipitously identified as a byproduct during the synthesis of the antimalarial drug chloroquine.[2][3] This discovery underscored the therapeutic potential of the quinolone scaffold and ignited a new wave of research into its chemical modification.

While the precise first synthesis of this compound is not prominently documented as a landmark discovery in itself, its emergence can be traced to the systematic exploration of halogenated quinolines in the mid-20th century. The introduction of a fluorine atom, a bioisostere for a hydrogen atom with unique electronic properties, was a significant advancement in medicinal chemistry. The development of synthetic methodologies, such as the Gould-Jacobs reaction, provided a versatile platform for the preparation of a wide array of substituted quinolones, including those with the specific 4-chloro-7-fluoro substitution pattern.[3][4] This particular arrangement of substituents proved to be a highly valuable synthon, a key intermediate for the construction of more complex and potent pharmaceutical agents.

Part 2: The Art of Synthesis - Constructing the this compound Core

The synthesis of this compound is a multi-step process that leverages established principles of heterocyclic chemistry. The most common and industrially viable route begins with a substituted aniline, specifically 3-fluoroaniline, and proceeds through the formation of the quinolone ring system, followed by chlorination.

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The Gould-Jacobs reaction is a classic and reliable method for constructing the quinolone core.[3][4] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate

  • Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) at elevated temperatures (typically 100-140°C). This step forms the intermediate diethyl 2-((3-fluorophenylamino)methylene)malonate.

  • Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to temperatures ranging from 240-260°C. This thermal cyclization proceeds via an intramolecular electrophilic attack to form the quinolone ring system, yielding ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is subsequently hydrolyzed, typically using a strong base like sodium hydroxide, to afford 4-hydroxy-7-fluoroquinoline-3-carboxylic acid.

  • Decarboxylation: The carboxylic acid is then decarboxylated by heating at high temperatures to yield 7-fluoroquinolin-4-ol.

Gould_Jacobs_Reaction A 3-Fluoroaniline C Condensation Intermediate A->C Condensation (Heat) B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate C->D Thermal Cyclization (High Temp.) E 4-hydroxy-7-fluoroquinoline-3-carboxylic acid D->E Hydrolysis (NaOH) F 7-Fluoroquinolin-4-ol E->F Decarboxylation (Heat) Chlorination_Reaction A 7-Fluoroquinolin-4-ol C This compound A->C Chlorination (Reflux) B POCl₃ B->C Fluoroquinolone_Synthesis A This compound (or derivative) C Fluoroquinolone Antibiotic A->C Nucleophilic Aromatic Substitution (SₙAr) B Amine Side Chain (e.g., Piperazine) B->C

References

An In-Depth Technical Guide to 4-Chloro-7-fluoroquinoline: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloro-7-fluoroquinoline, a key heterocyclic building block in medicinal chemistry. The document details a robust synthetic protocol based on the Gould-Jacobs reaction, followed by a thorough purification procedure. Key chemical reactivities, including nucleophilic aromatic substitution and Suzuki-Miyaura coupling, are discussed with illustrative experimental workflows. Furthermore, the guide explores the established biological relevance of the broader fluoroquinolone class, providing context for the potential applications of this compound in drug discovery and development.

Introduction: The Significance of the Quinolone Scaffold

The quinolone and fluoroquinolone scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous antibacterial agents.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile intermediate, with the chloro and fluoro groups offering distinct opportunities for synthetic modification to generate diverse libraries of novel compounds with potential therapeutic applications.[3][4]

Physicochemical and Spectral Properties

A thorough understanding of the fundamental physical and spectral properties of this compound is essential for its effective use in research and development.

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol
Appearance White to off-white solid
Melting Point 73-75 °C
Boiling Point ~266 °C (Predicted)
Solubility Soluble in chloroform, methanol, and other common organic solvents.
Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic protons of the quinoline ring system. The chemical shifts (δ) and coupling constants (J) are crucial for assigning the specific protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.75d4.8
H-37.45d4.8
H-58.15dd9.0, 5.5
H-67.30ddd9.0, 8.5, 2.5
H-87.80dd8.5, 2.5
  • ¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum reveals the distinct carbon environments within the molecule.[5][6][7]

Carbon Chemical Shift (δ, ppm)
C-2151.5
C-3122.0
C-4142.0
C-4a149.5
C-5128.0
C-6118.0 (d, J = 21 Hz)
C-7164.0 (d, J = 255 Hz)
C-8115.0 (d, J = 25 Hz)
C-8a125.5 (d, J = 5 Hz)

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[8][9]

Wavenumber (cm⁻¹) Vibration Functional Group
3050-3100C-H stretchAromatic
1600, 1570, 1500C=C stretchAromatic ring
1450C=N stretchQuinoline ring
1100-1200C-F stretchAryl fluoride
700-800C-Cl stretchAryl chloride

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[10][11][12][13]

m/z Interpretation
181/183[M]⁺/ [M+2]⁺ (presence of Chlorine)
146[M-Cl]⁺
119[M-Cl-HCN]⁺

Synthesis and Purification

The synthesis of this compound is reliably achieved through a multi-step process, commencing with the well-established Gould-Jacobs reaction.[14][15][16][17]

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="3-Fluoroaniline"]; B [label="Diethyl (ethoxymethylene)malonate"]; C [label="Condensation Intermediate"]; D [label="Thermal Cyclization"]; E [label="4-Hydroxy-7-fluoroquinoline-3-carboxylate"]; F [label="Saponification"]; G [label="4-Hydroxy-7-fluoroquinoline-3-carboxylic acid"]; H [label="Decarboxylation"]; I [label="4-Hydroxy-7-fluoroquinoline"]; J [label="Chlorination (POCl₃)"]; K [label="this compound"];

A -> C; B -> C; C -> D [label="Heat"]; D -> E; E -> F [label="NaOH"]; F -> G; G -> H [label="Heat"]; H -> I; I -> J; J -> K; }

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Cool the reaction mixture and add it to a flask containing Dowtherm A (high-boiling solvent).

  • Heat the mixture to 240-250 °C for 30 minutes.

  • Cool the mixture and collect the precipitated solid by filtration. Wash the solid with hexane to afford the desired product.

Step 2: Synthesis of 4-Hydroxy-7-fluoroquinoline

  • Suspend the ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate (1.0 eq) in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2 hours.

  • Cool the solution and acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the precipitated 4-hydroxy-7-fluoroquinoline-3-carboxylic acid by filtration.

  • Heat the carboxylic acid intermediate in a high-boiling point solvent such as diphenyl ether to 250-260 °C until gas evolution ceases (decarboxylation).

  • Cool the mixture and collect the precipitated 4-hydroxy-7-fluoroquinoline by filtration.

Step 3: Synthesis of this compound

  • To a flask containing phosphorus oxychloride (POCl₃, 5.0 eq), add 4-hydroxy-7-fluoroquinoline (1.0 eq) portion-wise with stirring.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification Protocol

Purification of the crude product is critical to obtain material suitable for further synthetic transformations and biological testing.[18][19][20][21][22]

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization:

  • Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Chemical Reactivity and Synthetic Applications

The presence of the chloro group at the 4-position and the fluoro group at the 7-position makes this compound a versatile substrate for various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom activates the C4-position towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, most notably amines, to generate a diverse range of 4-substituted quinoline derivatives.[23][24]

graph SNAr_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="this compound"]; B [label="Nucleophile (e.g., Piperazine)"]; C [label="Reaction Mixture\n(Solvent, Base)"]; D [label="Heating"]; E [label="4-Substituted-7-fluoroquinoline"];

A -> C; B -> C; C -> D; D -> E; }

Caption: General workflow for nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)-7-fluoroquinoline

  • In a sealed tube, dissolve this compound (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 120 °C for 12 hours.

  • Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The chloro group at the 4-position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][25][26] This reaction is a powerful tool for introducing aryl or vinyl substituents at the C4-position.

graph Suzuki_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="this compound"]; B [label="Boronic Acid/Ester"]; C [label="Reaction Mixture\n(Pd Catalyst, Base, Solvent)"]; D [label="Heating"]; E [label="4-Aryl/Vinyl-7-fluoroquinoline"];

A -> C; B -> C; C -> D; D -> E; }

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Phenyl-7-fluoroquinoline

  • To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent (e.g., a mixture of toluene and water).

  • Add a base, such as sodium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

  • Cool the reaction mixture, and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Relevance and Potential Applications

Fluoroquinolones are a well-established class of broad-spectrum antibiotics that exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][27][28] The introduction of a fluorine atom at the C6 or C7 position of the quinolone ring has been shown to significantly enhance antibacterial activity.[3][4]

Derivatives of this compound, obtained through the synthetic transformations described above, are of significant interest in drug discovery programs. The ability to introduce a wide variety of substituents at the C4-position allows for the exploration of structure-activity relationships (SAR) and the optimization of properties such as potency, selectivity, and pharmacokinetic profiles. These derivatives have the potential to be developed as novel antibacterial agents to combat the growing threat of antibiotic resistance.[3][4]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthetic and purification protocol, and an exploration of its key chemical reactivities. The potential for this compound to serve as a precursor to novel therapeutic agents, particularly in the realm of antibacterial drug discovery, underscores its importance to the scientific community. The experimental protocols and data presented herein are intended to serve as a practical resource for researchers engaged in the synthesis and application of quinoline-based compounds.

References

4-Chloro-7-fluoroquinoline safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Chloro-7-fluoroquinoline

Introduction: this compound (CAS No. 391-82-2) is a halogenated quinoline derivative that serves as a critical building block in medicinal chemistry and drug development.[1][2] Its structural motif is integral to the synthesis of novel compounds, particularly within the broader class of quinolone antibiotics and other therapeutic agents. The reactivity of the chlorine atom at the 4-position makes it a versatile intermediate for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[3]

Given its application in research and pharmaceutical synthesis, a comprehensive understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel. This guide provides an in-depth analysis of the material's properties, hazards, and the necessary protocols for its safe use, storage, and disposal, specifically tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the substance's physical and chemical characteristics. These properties dictate the appropriate storage conditions and handling procedures.

PropertyValueSource(s)
CAS Number 391-82-2[1][4][5]
Molecular Formula C₉H₅ClFN[1]
Molecular Weight 181.59 g/mol [1][5]
Appearance White solid / powder[4][5]
Melting Point 73.5 - 77 °C[4][5]
Boiling Point 259.9 ± 20.0 °C (Predicted)[4][5][6]
Density 1.366 ± 0.06 g/cm³ (Predicted)[4][5][6]
Solubility Slightly soluble in Chloroform and Methanol[4][6]
Storage 2-8°C under an inert atmosphere (Nitrogen or Argon)[4][6][7]

Hazard Identification and Toxicological Insights

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[8]

GHS Hazard Classification:

  • Signal Word: Warning / Danger[5]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5][9]

  • H318 / H319: Causes serious eye damage / Causes serious eye irritation.[5][9]

  • H335: May cause respiratory irritation.[5][9]

Toxicological Context: While specific toxicological data for this compound is not extensively documented, its structural relationship to the fluoroquinolone class of antibiotics warrants a cautious approach.[7] Fluoroquinolones exert their primary effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10] However, this class of compounds is also associated with a range of potential adverse effects in humans, including musculoskeletal, neurological, and psychiatric events.[11][12] The mechanism for this toxicity is thought to involve interactions with mammalian cell processes and receptors, such as GABAᴀ receptors in the central nervous system.[11] Therefore, it is scientifically prudent to handle this compound with the assumption of potential pharmacological activity and toxicity until proven otherwise.

Safe Handling and Exposure Control

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and stringent work practices is essential to minimize exposure.

Engineering Controls

The primary defense against exposure is to handle the material within a controlled environment.

  • Ventilation: All handling of this compound powder should be performed in a properly functioning chemical fume hood to prevent inhalation of dust.[7][13]

  • Emergency Equipment: Ensure that eyewash stations and emergency safety showers are readily accessible and in close proximity to the workstation.[13][14]

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical.[8] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[8]

Protection TypeSpecificationRationale & Source(s)
Eye/Face Chemical safety goggles or a full-face shield.Protects against dust particles and splashes. Standard safety glasses are insufficient.[14][15][16]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Prevents direct skin contact, which can cause irritation.[14][16]
Body Laboratory coat. For larger quantities or tasks with a higher risk of spillage, chemical-resistant coveralls are recommended.Protects skin and personal clothing from contamination.[15][16]
Respiratory A NIOSH-approved N95 respirator or higher.Required when engineering controls are not sufficient or during spill clean-up to prevent inhalation of aerosolized particles.[8]
Procedural Best Practices
  • Avoidance of Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[13][14]

  • Dust Mitigation: Avoid the formation of dust during handling.[7][14] Use techniques such as careful scooping rather than pouring, or weighing the material in a contained manner.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or leaving the laboratory.[13][14]

  • Incompatible Materials: Keep away from strong oxidizing agents.[14]

Emergency and First-Aid Protocols

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[7][13][14] If skin irritation occurs or persists, seek medical advice.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do.[7][9][14] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][13]

Accidental Release and Firefighting Measures

Spill Response Protocol

A systematic approach is required to safely manage a spill. The following workflow should be adopted.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Restrict Access start->evacuate ppe Don Full PPE (Respirator, Goggles, Gloves, Gown) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain Spill Prevent Dust Generation ventilate->contain cleanup Clean Up Spill: - Gently sweep/scoop solid - Place in sealed container contain->cleanup decontaminate Decontaminate Spill Area Wash with soap and water cleanup->decontaminate dispose Label and Dispose of Waste (Follow Institutional Protocols) decontaminate->dispose end Spill Secured dispose->end

Caption: Workflow for handling an accidental spill of this compound.

Detailed Spill Steps:

  • Personal Precautions: Use personal protective equipment as detailed above. Avoid breathing dust and ensure adequate ventilation.[7]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[7]

  • Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation.[7][14] Shovel the material into a suitable, closed, and properly labeled container for disposal.[7][14]

Firefighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Hazardous Combustion Products: In a fire, toxic fumes may be produced, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[14]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][14]

Storage and Disposal

Storage: For long-term stability and safety, store this compound in a tightly sealed container in a refrigerator (2-8°C).[4][6] The storage area should be dry and well-ventilated. It is recommended to store the material under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation.[4][6][7]

Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service to manage the disposal of this material and any contaminated packaging.[9] Do not dispose of it via household waste or sewer systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-7-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Chloro-7-fluoroquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific functionalization of this scaffold is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological profiles. The this compound moiety, in particular, serves as a pivotal intermediate in the synthesis of advanced pharmaceutical ingredients. The chlorine atom at the 4-position acts as a versatile leaving group for nucleophilic substitution, enabling the introduction of various side chains, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity.[3][4]

This document provides a comprehensive guide for the synthesis of this compound, designed for researchers and professionals in drug development. The protocols herein are based on established synthetic strategies, primarily the Gould-Jacobs reaction, followed by a chlorination step.[5][6] The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is efficiently achieved through a two-stage process. The initial stage involves the construction of the quinoline core to yield 7-fluoro-4-hydroxyquinoline. This is followed by the chlorination of the hydroxyl group to afford the final product. This strategy is widely adopted due to its reliability and the commercial availability of the starting materials.

Synthesis_Overview Start 3-Fluoroaniline + Diethyl ethoxymethylenemalonate (DEEM) Intermediate1 Condensation Product (Anilinomethylene Malonate) Start->Intermediate1 Condensation Intermediate2 7-Fluoro-4-hydroxyquinoline Intermediate1->Intermediate2 Thermal Cyclization (Gould-Jacobs Reaction) FinalProduct This compound Intermediate2->FinalProduct Chlorination

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-Fluoro-4-hydroxyquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and classical method for the synthesis of 4-hydroxyquinoline derivatives.[5][7] The reaction proceeds in two key steps: the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[8]

Reaction Mechanism and Rationale
  • Condensation: The synthesis begins with the nucleophilic attack of the amino group of 3-fluoroaniline on the electron-deficient carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the corresponding anilinomethylene malonate intermediate. This step is typically performed at a moderately elevated temperature to drive the reaction to completion.

  • Thermal Cyclization: The crucial ring-closing step requires high temperatures (often exceeding 250 °C) to facilitate a 6-electron electrocyclization.[8] This intramolecular reaction forms the quinoline ring system. The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential to achieve the necessary temperature for efficient cyclization and can lead to high yields.[7]

Gould_Jacobs_Workflow cluster_condensation Condensation Step cluster_cyclization Cyclization & Hydrolysis Reactants 3-Fluoroaniline + DEEM Heating1 Heat at 100-120 °C Reactants->Heating1 Condensation_Product Anilinomethylene Malonate Intermediate Heating1->Condensation_Product High_Temp_Solvent Add to High-Boiling Solvent (e.g., Diphenyl Ether) Condensation_Product->High_Temp_Solvent Transfer Heating2 Heat to Reflux (~250 °C) High_Temp_Solvent->Heating2 Cyclized_Ester Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Heating2->Cyclized_Ester Hydrolysis Saponification (NaOH) Cyclized_Ester->Hydrolysis Carboxylic_Acid 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Hydrolysis->Carboxylic_Acid Decarboxylation Acidification & Heat Carboxylic_Acid->Decarboxylation Final_Intermediate 7-Fluoro-4-hydroxyquinoline Decarboxylation->Final_Intermediate

Caption: Experimental workflow for the Gould-Jacobs synthesis of 7-fluoro-4-hydroxyquinoline.

Detailed Experimental Protocol

Materials:

  • 3-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation:

    • In a round-bottom flask, combine 3-fluoroaniline (1.0 mol) and diethyl ethoxymethylenemalonate (1.1 mol).

    • Heat the mixture with stirring at 110-120 °C for 1 hour. The reaction is typically conducted without a solvent. Ethanol is evolved during this step.

    • The resulting crude anilinomethylene malonate can be used directly in the next step without purification.

  • Cyclization:

    • In a separate, larger flask equipped with a reflux condenser, heat diphenyl ether to reflux (approximately 250-260 °C).

    • Slowly and carefully add the crude anilinomethylene malonate from the previous step to the boiling diphenyl ether.

    • Maintain the reflux for 30-60 minutes to ensure complete cyclization. A precipitate of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate will form.

    • Allow the mixture to cool to room temperature, then add hexane or a similar non-polar solvent to further precipitate the product.

    • Collect the solid by vacuum filtration and wash with hexane to remove the diphenyl ether.

  • Hydrolysis (Saponification):

    • Suspend the crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux with vigorous stirring until all the solid has dissolved (typically 1-2 hours).

    • Cool the resulting solution to room temperature.

  • Decarboxylation:

    • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

    • Collect the precipitate by filtration and wash thoroughly with water.

    • To effect decarboxylation, the isolated carboxylic acid can be heated in a high-boiling solvent like diphenyl ether at reflux until gas evolution ceases, or by heating the solid neat above its melting point. A more straightforward approach is to perform the decarboxylation in situ after acidification by heating the acidic aqueous slurry.

    • After decarboxylation, cool the mixture and collect the precipitated 7-fluoro-4-hydroxyquinoline by filtration.

    • Wash the solid with water and then ethanol, and dry under vacuum.

Parameter Value Rationale
Reactant Ratio 1:1.1 (Aniline:DEEM)A slight excess of DEEM ensures complete consumption of the aniline.
Condensation Temp. 110-120 °CFacilitates the reaction without significant decomposition.
Cyclization Temp. ~250-260 °CHigh temperature is required for the 6-electron electrocyclization.[8]
Cyclization Solvent Diphenyl etherHigh boiling point and inert nature make it ideal for this step.[7]
Typical Yield 60-75% (overall)This is a typical yield range for the multi-step Gould-Jacobs reaction.

Part 2: Chlorination of 7-Fluoro-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step, rendering the 4-position susceptible to nucleophilic attack. This transformation is most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10]

Reaction Mechanism and Rationale

The hydroxyl group of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) is a poor leaving group. Phosphorus oxychloride acts as both a chlorinating agent and a dehydrating agent. The lone pair on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is now activated, and a subsequent nucleophilic attack by a chloride ion (from POCl₃) at the 4-position of the quinoline ring, followed by elimination, yields the desired this compound.

Chlorination_Workflow Start 7-Fluoro-4-hydroxyquinoline Reagent Add Phosphorus Oxychloride (POCl₃) Start->Reagent Heating Heat to Reflux (100-110 °C) Reagent->Heating Reaction_Complete Reaction Mixture Heating->Reaction_Complete Quench Pour onto Crushed Ice Reaction_Complete->Quench Neutralize Neutralize with Base (e.g., NaHCO₃ or NH₄OH) Quench->Neutralize Precipitate Precipitate of This compound Neutralize->Precipitate Isolate Filter, Wash, and Dry Precipitate->Isolate Final_Product Pure this compound Isolate->Final_Product

Caption: Experimental workflow for the chlorination of 7-fluoro-4-hydroxyquinoline.

Detailed Experimental Protocol

Materials:

  • 7-Fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Toluene (optional solvent)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-fluoro-4-hydroxyquinoline (1.0 mol).

    • Carefully add phosphorus oxychloride (3.0-5.0 mol) to the flask. The reaction can be run neat or in a solvent like toluene. The use of an excess of POCl₃ is common.

    • Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

  • Chlorination:

    • Heat the reaction mixture to reflux (approximately 105-110 °C for neat POCl₃) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic aqueous solution by the slow addition of a base such as sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. This will precipitate the crude product.

    • The crude this compound can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Parameter Value Rationale
Chlorinating Agent Phosphorus Oxychloride (POCl₃)A common and effective reagent for converting hydroxyl groups to chlorides on heterocyclic rings.
Reagent Ratio 1:3-5 (Substrate:POCl₃)An excess of POCl₃ ensures complete conversion and can serve as the reaction solvent.
Reaction Temp. 105-110 °CThe reflux temperature of POCl₃ is optimal for driving the reaction to completion.
Work-up Quenching on ice, neutralizationSafely destroys excess POCl₃ and precipitates the product.
Typical Yield 80-90%This chlorination step is generally high-yielding.

Safety and Handling Considerations

  • 3-Fluoroaniline: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. Always handle in a fume hood with extreme care, using appropriate PPE.

  • High-Temperature Reactions: The use of high-boiling solvents requires careful temperature control to avoid accidents. Ensure proper ventilation and use appropriate heating mantles and condensers.

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable route to a valuable intermediate in drug discovery. By understanding the underlying principles of the Gould-Jacobs reaction and the subsequent chlorination, researchers can effectively produce this key building block for the development of novel therapeutic agents. The detailed protocols and rationale behind the experimental choices are intended to empower scientists to successfully implement and adapt these methods in their own laboratories.

References

Application Notes and Protocols for the Catalytic Conversion of 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The targeted functionalization of the quinoline ring is therefore a cornerstone of modern medicinal chemistry and drug discovery programs. 4-Chloro-7-fluoroquinoline, in particular, serves as a versatile and highly valuable starting material. The electron-withdrawing nature of the fluorine atom at the 7-position and the presence of a reactive chlorine atom at the 4-position make it an ideal substrate for a variety of catalytic cross-coupling reactions. This guide provides an in-depth exploration of the key catalytic methodologies for the conversion of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Core Catalytic Methodologies for the Functionalization of this compound

The conversion of the C4-Cl bond in this compound into new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the synthesis of diverse quinoline derivatives with high efficiency and functional group tolerance. The most prominent and widely applied of these are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, alongside palladium-catalyzed cyanation.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and highly utilized method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of 4-aryl-7-fluoroquinolines.[1][2] This reaction involves the coupling of an organoboron reagent, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.[3]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of ligand is critical, as it influences the efficiency of each step. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the desired transformations.[5]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OH)2, Base) Product Ar-R Transmetalation Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation Complex->Regenerated Catalyst Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Amine_Coordination [Ar-Pd(II)(NHR'R'')L2]X Oxidative_Addition->Amine_Coordination Amine Coordination (HNR'R'') De-protonation Ar-Pd(II)(NR'R'')L Amine_Coordination->De-protonation Deprotonation (Base) Product Ar-NR'R'' De-protonation->Product Reductive Elimination Regenerated_Catalyst Pd(0)L2 De-protonation->Regenerated_Catalyst experimental_workflow cluster_start Starting Material cluster_reactions Catalytic Conversion cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura (Arylboronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig (Amine, Pd Catalyst, Base) start->buchwald sonogashira Sonogashira (Terminal Alkyne, Pd/Cu Catalyst, Base) start->sonogashira heck Heck (Alkene, Pd Catalyst, Base) start->heck cyanation Cyanation (Cyanide Source, Pd Catalyst) start->cyanation aryl 4-Aryl-7-fluoroquinoline suzuki->aryl amino 4-Amino-7-fluoroquinoline buchwald->amino alkynyl 4-Alkynyl-7-fluoroquinoline sonogashira->alkynyl alkenyl 4-Alkenyl-7-fluoroquinoline heck->alkenyl cyano 4-Cyano-7-fluoroquinoline cyanation->cyano

References

Strategic Derivatization of 4-Chloro-7-fluoroquinoline: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Chloro-7-fluoroquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] Among the myriad of quinoline building blocks, this compound stands out as a particularly valuable and versatile scaffold for drug discovery. Its strategic substitution pattern offers multiple avenues for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

The reactivity of this molecule is dictated by two primary features:

  • The C4-Chloride: The electron-withdrawing effect of the ring nitrogen atom significantly activates the C4 position, making the chloride an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] This is the most direct and widely used handle for introducing diverse functionalities.

  • The C7-Fluorine: The fluorine atom at the C7 position modulates the electronic properties of the entire ring system. While it can also be displaced under certain conditions, its primary role is often to enhance the biological activity or metabolic stability of the final compound.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key derivatization strategies for this compound, complete with field-proven protocols and mechanistic insights to facilitate the synthesis of novel molecular entities.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) at C4 start->snar coupling Palladium-Catalyzed Cross-Coupling at C4 start->coupling eas Electrophilic Aromatic Substitution on Carbocyclic Ring start->eas amino 4-Amino Derivatives snar->amino ether 4-Ether/Thioether Derivatives snar->ether aryl 4-Aryl/Heteroaryl Derivatives coupling->aryl cn_buchwald 4-Amino/Amido Derivatives coupling->cn_buchwald ring_sub C5, C6, or C8 Substituted Derivatives eas->ring_sub

Figure 1: Key derivatization pathways for the this compound scaffold.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Principle and Mechanism

The SNAr reaction is the most fundamental transformation for 4-chloroquinolines.[5] The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6][7] The aromaticity is then restored by the expulsion of the chloride leaving group. The presence of the electronegative fluorine at C7 further enhances the electrophilicity of the C4 position, facilitating the initial nucleophilic attack.

Application Note 1.1: Synthesis of 4-Amino-7-fluoroquinolines

The introduction of an amino side chain at the C4 position is a classic strategy in the development of quinoline-based drugs, most notably antimalarials like Chloroquine.[5] This transformation is readily achieved by reacting this compound with a wide variety of primary or secondary amines.

Protocol 1.1.1: Conventional Heating Method

This robust protocol is suitable for a wide range of amine nucleophiles.

  • Materials:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.1 - 2.0 eq)

    • Solvent (e.g., Ethanol, n-Butanol, or N,N-Dimethylformamide (DMF))

    • Optional Base (e.g., K₂CO₃, Et₃N, if coupling an amine salt)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating source

  • Step-by-Step Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (approx. 0.2 M concentration).

    • Add the amine nucleophile (1.1 - 2.0 eq). If the amine is a salt (e.g., hydrochloride), add a suitable base (2.0 eq) to liberate the free amine.

    • Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

    • Workup: Cool the reaction to room temperature. If a solid product precipitates, it can be collected by filtration, washed with cold solvent or water, and dried. Alternatively, remove the solvent under reduced pressure.

    • Purification: The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-7-fluoroquinoline derivative.[8]

Protocol 1.1.2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of SNAr reactions, often leading to higher yields and cleaner product profiles in a fraction of the time.[5]

  • Materials:

    • As listed in Protocol 1.1.1

    • Microwave vial with a crimp cap

    • Microwave reactor

  • Step-by-Step Procedure:

    • In a microwave vial, combine this compound (1.0 eq), the amine (1.2 eq), and a suitable microwave-safe solvent (e.g., Ethanol, DMF).

    • Seal the vial with a crimp cap.

    • Place the vial in the microwave reactor and heat to a temperature between 120-150 °C for 15-60 minutes.

    • Monitor for completion by LC-MS.

    • Cool the vial to room temperature before carefully opening.

    • Perform workup and purification as described in Protocol 1.1.1.

Table 1: Representative Conditions for C4-Amination

NucleophileSolventMethodTemperature (°C)TimeTypical Yield
ButylamineNeat/EthanolConventionalReflux (130 °C)7 hGood
Ethane-1,2-diamineNeatConventional80 -> 130 °C8 hModerate-Good
N,N-dimethylethane-1,2-diamineEthanolConventionalReflux6 hGood
Morpholinen-ButanolMicrowave140 °C30 minExcellent

Data synthesized from representative procedures for substituted 4-chloroquinolines.[5][8][9]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds, particularly with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[1] While aryl chlorides are known to be more challenging substrates than the corresponding bromides or iodides, the development of highly active phosphine ligands and catalyst systems has made these transformations routine.[10][11]

Application Note 2.1: Suzuki-Miyaura Coupling for C4-Arylation

The Suzuki-Miyaura reaction enables the formation of a C-C bond between the C4 position of the quinoline and an aryl or heteroaryl group, a key transformation for building molecular complexity.[12]

  • Principle: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronic acid or ester, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the challenging oxidative addition step with the aryl chloride.[11][13]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxadd Oxidative Addition pd0->oxadd Ar¹-X pd2 L₂Pd(II)(Ar¹)X oxadd->pd2 trans Transmetalation pd2->trans pd2_2 L₂Pd(II)(Ar¹)Ar² trans->pd2_2 redel Reductive Elimination pd2_2->redel redel->pd0 Regeneration product Ar¹-Ar² (Product) redel->product boronic Ar²-B(OR)₂ + Base boronic->trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1.1: Optimized Conditions for Chloroquinoline Coupling

  • Scientist's Note: This reaction is highly sensitive to oxygen. All solvents must be rigorously degassed, and the reaction should be set up under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ (2 mol%), Pd(OAc)₂ (4 mol%))

    • Phosphine ligand (e.g., SPhos, XPhos (4-8 mol%))

    • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0-3.0 eq))

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, often with 10-20% water)

    • Schlenk flask or sealed reaction tube

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), the palladium precatalyst, and the phosphine ligand.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-7-fluoroquinoline.[10][12]

Application Note 2.2: Buchwald-Hartwig Amination

For sterically hindered amines or those with low nucleophilicity (e.g., anilines, amides), the Buchwald-Hartwig amination provides a powerful and general method for C-N bond formation.[14][15][16]

  • Principle: Similar to the Suzuki reaction, this process involves a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl chloride, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination to forge the C-N bond.[14][17]

G cluster_1 Buchwald-Hartwig Amination Cycle pd0 L-Pd(0) (Active Catalyst) oxadd Oxidative Addition pd0->oxadd Ar-X pd2 L-Pd(II)(Ar)X oxadd->pd2 amine_assoc Amine Association pd2->amine_assoc pd2_amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ amine_assoc->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L-Pd(II)(Ar)(NR¹R²) deprotonation->pd2_amido redel Reductive Elimination pd2_amido->redel redel->pd0 Regeneration product Ar-NR¹R² (Product) redel->product amine HNR¹R² amine->amine_assoc

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.

Protocol 2.2.1: General Procedure for C-N Coupling

  • Scientist's Note: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically required. These reagents are moisture-sensitive and must be handled under a strictly inert atmosphere.[14][17]

  • Materials:

    • This compound (1.0 eq)

    • Amine or Amide (1.1 - 1.5 eq)

    • Palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%)

    • Base (e.g., NaOtBu, LHMDS, K₃PO₄, 1.5 - 2.0 eq)

    • Anhydrous, aprotic, degassed solvent (e.g., Toluene, Dioxane)

    • Glovebox or Schlenk line setup

  • Step-by-Step Procedure:

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the base, this compound, and the amine to an oven-dried reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel tightly and remove it from the glovebox (if used).

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a privileged scaffold whose true potential is unlocked through strategic chemical derivatization. The protocols outlined in this guide, from fundamental SNAr reactions to advanced palladium-catalyzed cross-couplings, provide a robust toolkit for chemists in the pharmaceutical and life sciences sectors. By understanding the underlying principles and leveraging these optimized methods, researchers can efficiently generate diverse libraries of novel quinoline derivatives for the discovery of next-generation therapeutic agents.

References

The Strategic Role of 4-Chloro-7-Fluoroquinoline Derivatives in the Synthesis of Potent Antimicrobial Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core - A Privileged Scaffold in Antimicrobial Drug Discovery

The quinolone scaffold is a cornerstone in the development of synthetic antibacterial agents, a journey that began with the discovery of nalidixic acid, an impurity found during the synthesis of the antimalarial drug chloroquine.[1] This discovery paved the way for the development of the highly successful class of fluoroquinolone antibiotics. These agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[2] The introduction of a fluorine atom at the C-6 position and various substituents at the C-7 position of the quinolone ring system dramatically enhances the antimicrobial spectrum and potency.

Among the various synthons utilized in the construction of these life-saving drugs, chloro-fluoro-quinoline derivatives, particularly those related to 4-chloro-7-fluoroquinoline, serve as critical intermediates. While this compound itself is a commercially available starting material[3], the industrial-scale synthesis of many prominent fluoroquinolones like Ciprofloxacin and Delafloxacin often commences with a more functionalized precursor, namely 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid or its corresponding ethyl ester. The chlorine atom at the 7-position is an excellent leaving group, facilitating the introduction of various amine-containing heterocycles that are pivotal for the antimicrobial activity and pharmacokinetic properties of the final drug molecule. This guide provides a detailed exploration of the synthesis of this key intermediate and its subsequent elaboration into potent antimicrobial agents, offering both theoretical insights and practical, step-by-step protocols for the modern research laboratory.

Part 1: Synthesis of the Core Intermediate: 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The construction of the quinolone core is a foundational step in the synthesis of numerous fluoroquinolone antibiotics. The Gould-Jacobs reaction is a classical and widely employed method for this purpose.[4][5][6] This reaction involves the condensation of a substituted aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the quinolone ring system.

Causality Behind the Experimental Choices in the Gould-Jacobs Reaction:
  • Choice of Starting Materials: The synthesis typically begins with a appropriately substituted aniline, in this case, 3-chloro-4-fluoroaniline, which provides the necessary chloro and fluoro substituents in the final quinolone core. Diethyl ethoxymethylenemalonate is chosen as the three-carbon unit that will form part of the pyridone ring of the quinolone system.

  • Reaction Conditions: The initial condensation is often carried out at elevated temperatures to drive the reaction towards the formation of the enamine intermediate. The subsequent cyclization step requires even higher temperatures (often >250 °C) to overcome the activation energy for the intramolecular aromatic substitution.[6] The use of high-boiling point solvents like diphenyl ether or Dowtherm A is common in industrial settings to achieve these temperatures, while microwave-assisted synthesis can offer a more rapid and efficient alternative in a laboratory setting.[7]

  • Saponification and Decarboxylation: The ester group at the 3-position of the newly formed quinolone is typically hydrolyzed (saponified) to the corresponding carboxylic acid using a base like sodium hydroxide. This carboxylic acid functionality is essential for the biological activity of fluoroquinolones. In some synthetic routes, a subsequent decarboxylation step might be employed if the 3-carboxy group is not desired in the final product, though for most fluoroquinolone antibiotics, it is retained.

Visualizing the Synthesis of the Quinolone Core

Gould-Jacobs Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline Intermediate_A Anilinomethylenemalonate Intermediate 3-Chloro-4-fluoroaniline->Intermediate_A + Diethyl ethoxymethylenemalonate - EtOH Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Intermediate_B Ethyl 7-chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate_A->Intermediate_B High Temperature (e.g., >250°C) - EtOH Final_Product 7-Chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Intermediate_B->Final_Product 1. NaOH 2. H+

Caption: The Gould-Jacobs reaction pathway for the synthesis of the key quinolone intermediate.

Part 2: Elaboration of the Quinolone Core into Potent Antimicrobial Agents

With the 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate in hand, the next critical step is the introduction of a substituent at the C-7 position via a nucleophilic aromatic substitution (SNAr) reaction. The choice of the nucleophile is a key determinant of the resulting compound's antimicrobial spectrum and potency.

The Nucleophilic Aromatic Substitution (SNAr) Reaction: A Mechanistic Perspective

The chlorine atom at the C-7 position of the quinolone core is activated towards nucleophilic attack by the electron-withdrawing nature of the bicyclic ring system and the carbonyl group at C-4. The reaction generally proceeds through a concerted or a stepwise addition-elimination mechanism involving a Meisenheimer-like intermediate. The incoming nucleophile, typically a nitrogen-containing heterocycle like piperazine for Ciprofloxacin, attacks the carbon bearing the chlorine, leading to the formation of a transient intermediate, which then expels the chloride ion to yield the final product.

Protocol 1: Synthesis of Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its synthesis involves the reaction of the quinolone core with piperazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add an excess of piperazine (typically 2-4 equivalents) to the suspension. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature between 120-140 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled reaction mixture into a large volume of cold water with stirring. This will precipitate the crude ciprofloxacin.

    • Adjust the pH of the aqueous suspension to approximately 7 with a suitable acid (e.g., acetic acid or dilute HCl) to ensure complete precipitation of the zwitterionic product.

    • Filter the precipitate, wash it thoroughly with water to remove any unreacted piperazine and solvent, and then with a low-boiling organic solvent like ethanol or acetone to aid in drying.

    • Dry the solid under vacuum to obtain crude ciprofloxacin.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetic acid and water or an alcohol.

Protocol 2: Synthesis of Delafloxacin

Delafloxacin is a newer generation fluoroquinolone with enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its synthesis involves the introduction of a 3-hydroxyazetidine moiety at the C-7 position.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the core intermediate, 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (1 equivalent), in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or acetonitrile.

  • Addition of Nucleophile and Base: Add 3-hydroxyazetidine hydrochloride (typically 1.2-1.5 equivalents) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 equivalents) to the reaction mixture. The base is necessary to deprotonate the 3-hydroxyazetidine hydrochloride and to scavenge the HCl produced.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Hydrolysis: Once the substitution reaction is complete, the ethyl ester is hydrolyzed to the carboxylic acid in situ or in a subsequent step. This is typically achieved by adding an aqueous solution of a base like potassium hydroxide and heating the mixture.

  • Work-up and Isolation:

    • After hydrolysis, cool the reaction mixture and acidify it with an acid like acetic acid or dilute HCl to precipitate the delafloxacin.

    • Filter the solid, wash it with water, and then with a suitable organic solvent.

    • Dry the product under vacuum.

Visualizing the Elaboration of the Quinolone Core

Fluoroquinolone Synthesis cluster_ciprofloxacin Synthesis of Ciprofloxacin cluster_delafloxacin Synthesis of Delafloxacin Quinolone_Core 7-Chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Ciprofloxacin Ciprofloxacin Quinolone_Core->Ciprofloxacin + Piperazine (SNA_r) Delafloxacin Delafloxacin Quinolone_Core->Delafloxacin + 3-Hydroxyazetidine (SNA_r) Piperazine Piperazine 3-Hydroxyazetidine 3-Hydroxyazetidine

References

The Versatile Scaffold: Practical Applications of 4-Chloro-7-fluoroquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Quinoline Core

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, celebrated for its broad spectrum of pharmacological activities.[1] Among its many derivatives, 4-Chloro-7-fluoroquinoline emerges as a particularly valuable and versatile building block. Its strategic halogenation at the 4- and 7-positions offers medicinal chemists a dual advantage: the 4-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution and a reactive handle for palladium-catalyzed cross-coupling reactions, while the 7-fluoro group can significantly enhance biological activity and modulate physicochemical properties such as metabolic stability and binding affinity.[2]

This comprehensive guide provides an in-depth exploration of the practical applications of this compound in medicinal chemistry. We will delve into its pivotal role in the synthesis of novel therapeutic agents, with a particular focus on the development of next-generation antimalarials, potent anticancer compounds, and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols to empower your research endeavors.

Part 1: A Renaissance in Antimalarial Drug Discovery

The 7-chloro-4-aminoquinoline core is the pharmacophore of the renowned antimalarial drug chloroquine.[3] However, the rise of drug-resistant strains of Plasmodium falciparum has necessitated the development of new analogues.[4] this compound serves as a key starting material in the synthesis of novel 4-aminoquinoline derivatives designed to overcome this resistance. The introduction of a fluorine atom at the 7-position can alter the electronic properties of the quinoline ring, potentially impacting the drug's interaction with its target and circumventing resistance mechanisms.

Medicinal Chemistry Rationale: Circumventing Resistance

The mechanism of action of 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[4] Resistance is often linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which facilitates the efflux of the drug.[4] By modifying the structure of the 4-aminoquinoline, it is possible to design molecules that are no longer recognized by the mutated transporter. The 7-fluoro substituent can influence the pKa of the quinoline nitrogen and the overall lipophilicity of the molecule, which are critical parameters for drug accumulation and target engagement.

Protocol 1: Synthesis of a Novel 4-Amino-7-fluoroquinoline Derivative

This protocol outlines a typical nucleophilic aromatic substitution reaction to introduce a diamine side chain at the 4-position of the this compound core.

Materials:

  • This compound

  • N,N-Diethylethylenediamine

  • Phenol (as solvent and catalyst)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add phenol (5-10 eq) to the flask and heat the mixture to 60 °C under an inert atmosphere until the starting material dissolves.

  • Slowly add N,N-Diethylethylenediamine (1.2 eq) to the reaction mixture.

  • Increase the temperature to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a solution of 10% aqueous sodium hydroxide to neutralize the phenol.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-7-fluoroquinoline derivative.

Part 2: Targeting Cancer with Fluorinated Quinolone Scaffolds

The quinolone and fluoroquinolone classes of compounds, initially developed as antibacterial agents, have shown significant promise as anticancer agents.[5][6] Their mechanism of action often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division, leading to cell cycle arrest and apoptosis in cancer cells.[2] The structural versatility of the this compound scaffold allows for the synthesis of a diverse library of derivatives to explore their anticancer potential.[3]

Structure-Activity Relationship (SAR) Insights

Extensive research on fluoroquinolone derivatives has revealed key structural features that contribute to their anticancer activity.[2] Modifications at the N-1 and C-7 positions of the quinolone ring are particularly important. The introduction of bulky and lipophilic substituents at these positions can enhance cytotoxicity. The 7-fluoro group is a common feature in many potent fluoroquinolone anticancer agents, as it can improve cellular uptake and target engagement.[3]

Table 1: Anticancer Activity of Representative Fluoroquinolone Derivatives

Compound IDR1-Substituent (at N-1)R2-Substituent (at C-7)Cancer Cell LineIC50 (µM)Reference
LVX-17h Ethyl4-FluorophenylpiperazineMCF-7 (Breast)1.69[3]
CP-Derivative Cyclopropyl4-(4-chloro-3-trifluoromethylphenyl)piperazineT-24 (Bladder)-[3]
MXF-12b --SW620 (Colon)-[3]
CP-4b CyclopropylN'-(thiazol-2-yl)acetohydrazideA549 (Lung)-[3]

Note: This table presents examples of fluoroquinolone derivatives with reported anticancer activity. The specific starting material for each compound may vary, but they illustrate the general principles of SAR for this class of molecules.

Experimental Workflow for Anticancer Drug Development

The development of novel anticancer agents from this compound follows a structured workflow, from initial synthesis to biological evaluation.

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies a This compound b Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) a->b c Nucleophilic Aromatic Substitution (SNAr) a->c d Library of Novel 7-Fluoroquinoline Derivatives b->d c->d e Antiproliferative Assays (MTT, SRB) d->e f Mechanism of Action Studies (Topoisomerase II Inhibition, Cell Cycle Analysis, Apoptosis Assays) e->f g Lead Compound Identification f->g h Animal Models of Cancer g->h i Pharmacokinetics & Toxicology h->i j IND-Enabling Studies i->j

Caption: Experimental workflow for developing anticancer agents.

Part 3: Kinase Inhibitors: A New Frontier for this compound

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The quinoline scaffold has been successfully employed in the design of numerous kinase inhibitors.[7] this compound provides a valuable starting point for the synthesis of novel kinase inhibitors, where the quinoline core can act as a hinge-binding motif, mimicking the adenine region of ATP.

Protocol 2: Representative Synthesis of a 4-Anilino-7-fluoroquinoline Kinase Inhibitor via Buchwald-Hartwig Amination

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination to couple an aniline derivative to the 4-position of this compound. This is a common strategy for the synthesis of kinase inhibitors that target the ATP-binding site.

Materials:

  • This compound

  • Substituted Aniline (e.g., 3-ethynylaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).

  • Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature to form the active catalyst complex.

  • Add this compound (1.0 eq), the substituted aniline (1.1 eq), and Cs₂CO₃ (1.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-anilino-7-fluoroquinoline derivative.

G cluster_0 Buchwald-Hartwig Amination start This compound + Substituted Aniline catalyst Pd(OAc)2 / Xantphos Base (Cs2CO3) Solvent (Dioxane) start->catalyst Reaction Setup product 4-Anilino-7-fluoroquinoline Derivative catalyst->product Heating (100-110°C)

Caption: Buchwald-Hartwig amination workflow.

Part 4: Expanding the Synthetic Toolbox with Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[8] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position, significantly expanding the chemical space for drug discovery.

Protocol 3: Representative Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Degassed solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-fluoroquinoline derivative.

G cluster_0 Suzuki-Miyaura Catalytic Cycle a Pd(0)L2 b Oxidative Addition (Ar-X) a->b c Ar-Pd(II)-X L2 b->c d Transmetalation (Ar'B(OH)2) c->d e Ar-Pd(II)-Ar' L2 d->e f Reductive Elimination e->f f->a g Ar-Ar' f->g

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion: A Privileged Scaffold for Future Drug Discovery

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with the beneficial effects of the 7-fluoro substituent, provides a robust platform for the design and synthesis of novel therapeutic agents. The protocols and applications outlined in this guide serve as a testament to its versatility and underscore its potential to contribute to the development of new medicines for a range of diseases. As our understanding of disease biology continues to evolve, the creative application of such foundational building blocks will undoubtedly pave the way for the next generation of innovative therapies.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with functionalization at the C4-position being a critical determinant of biological activity in numerous therapeutic agents. This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) on 4-chloro-7-fluoroquinoline, a versatile precursor for the synthesis of novel drug candidates. We delve into the mechanistic underpinnings of this transformation and present detailed, field-proven protocols for the reaction with a variety of nucleophiles under different conditions, including conventional heating, microwave irradiation, and palladium-catalyzed cross-coupling. This guide is intended to equip researchers with the necessary knowledge to successfully design, execute, and troubleshoot these important synthetic transformations.

Introduction: The Significance of the 4-Substituted Quinoline Moiety

The quinoline ring system is a privileged scaffold in drug discovery, most notably exemplified by the 4-aminoquinoline antimalarials such as chloroquine and hydroxychloroquine.[1][2] The biological activity of these and many other quinoline-based compounds is critically dependent on the nature of the substituent at the 4-position. The introduction of diverse functionalities at this position is most commonly achieved via nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor.[3][4]

The presence of the fluorine atom at the 7-position in this compound offers an additional site for potential modification and can influence the physicochemical properties and biological activity of the resulting compounds. The chlorine atom at the C4-position is significantly more reactive towards nucleophilic attack than the fluorine at the C7-position due to the strong electron-withdrawing effect of the quinoline nitrogen, which preferentially activates the C4-position.[5] This inherent regioselectivity is a key advantage in the synthetic utility of this substrate.

Scientific Principles: The SNAr Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a well-established addition-elimination mechanism (SNAr).[6][7] The key steps are as follows:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinoline ring. This step is typically the rate-determining step of the reaction.[6]

  • Formation of a Meisenheimer Complex: The addition of the nucleophile leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The electron-withdrawing quinoline nitrogen plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group.

The overall reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the Meisenheimer intermediate.[7]

SNAr_Mechanism Reactants This compound + Nucleophile (Nu:⁻) TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack (Rate-determining step) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Leaving Group Departure Products 4-Substituted-7-fluoroquinoline + Cl⁻ TS2->Products

Caption: Generalized SNAr mechanism on this compound.

Experimental Protocols

The choice of experimental protocol is dictated by the nature of the nucleophile, the desired scale of the reaction, and the available laboratory equipment.

General Materials and Instrumentation
  • This compound

  • Selected nucleophile (e.g., primary/secondary amines, alcohols, thiols)

  • Anhydrous solvents (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), toluene, 1,4-dioxane)

  • Base (if required, e.g., K₂CO₃, Cs₂CO₃, NaH, NaOtBu)

  • Palladium catalyst and ligand (for Buchwald-Hartwig reactions, e.g., Pd(OAc)₂, BINAP)[8]

  • Round-bottom flasks, reflux condenser, magnetic stirrer, and heating mantle

  • Microwave reactor (for microwave-assisted protocols)

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator)

  • Chromatography supplies (silica gel, TLC plates, appropriate eluents)

Protocol 1: Conventional Heating with Amine Nucleophiles

This protocol is suitable for the reaction of this compound with a range of primary and secondary amines.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF; 5-10 mL per mmol of substrate), add the amine nucleophile (1.0-1.5 eq).[3]

  • Note on Base Addition: For primary amines, often no additional base is required as the amine itself can act as a base.[4] For secondary amines or if using an amine salt, an inorganic base such as K₂CO₃ (1.5-2.0 eq) may be necessary to neutralize the HCl generated during the reaction.

  • The reaction mixture is then heated to reflux (typically 80-140 °C) for a period of 2-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.[5]

  • If the product does not precipitate, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis with Amines

Microwave irradiation can significantly reduce reaction times and improve yields for SNAr reactions.[4]

Step-by-Step Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the amine nucleophile (1.0-1.5 eq), and a suitable high-boiling solvent such as DMF or DMSO.

  • Add a base if necessary, as described in Protocol 1.[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 140-180 °C) for 20-60 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent, followed by purification as described in Protocol 1.

Protocol 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

For less reactive amines or to achieve higher yields under milder conditions, palladium-catalyzed amination is a powerful alternative.[8][9]

Step-by-Step Procedure:

  • To a Schlenk tube or a similar reaction vessel under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or DavePhos; 1.1-1.2 eq relative to Pd), and a strong base (e.g., NaOtBu or Cs₂CO₃; 1.5-2.0 eq).[5][8]

  • Add the this compound (1.0 eq) and the amine nucleophile (1.1-1.5 eq).

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane, via syringe.

  • Heat the reaction mixture at the desired temperature (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Experimental_Workflow Start Start: Select Protocol Setup Reaction Setup (Substrate, Nucleophile, Solvent, Base/Catalyst) Start->Setup Conditions Reaction Conditions (Conventional Heat, Microwave, or Pd-Catalysis) Setup->Conditions Monitoring Reaction Monitoring (TLC, GC-MS) Conditions->Monitoring Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, HPLC) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for nucleophilic substitution.

Data Presentation: Reaction Conditions and Outcomes

The following table summarizes typical reaction conditions for the nucleophilic substitution on 4-chloroquinolines with various nucleophiles, providing a comparative overview.

Nucleophile TypeMethodSolventTemperature (°C)TimeBase/CatalystTypical Yield (%)Reference(s)
Primary AminesConventionalEthanolReflux2-12 hNone or K₂CO₃70-95[1][3][5]
Secondary AminesConventionalDMF100-1306-24 hK₂CO₃60-90[1]
Various AminesMicrowaveDMSO140-18020-60 minNaOH (for anilines)80-95[4]
AnilinesPd-CatalyzedToluene10012-24 hPd(OAc)₂/BINAP, NaOtBu75-90[8][9]
PhenolsConventionalDMF120-15012-24 hK₂CO₃ or Cs₂CO₃50-85[3]
ThiolsConventionalEthanolReflux4-12 hNaH or NaOEt70-90[3]

Analytical Methods for Reaction Monitoring and Characterization

Accurate analysis is crucial for monitoring reaction progress and confirming the identity and purity of the final product.

  • Thin Layer Chromatography (TLC): An indispensable technique for rapid, qualitative monitoring of the reaction progress. A typical eluent system would be a mixture of hexane and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the disappearance of starting materials and the appearance of the product, as well as for identifying potential byproducts.[10]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final compound and for quantitative analysis.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the synthesized compounds. The chemical shifts and coupling constants provide definitive proof of the substitution at the C4-position.[1]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.[1]

Troubleshooting and Safety Considerations

  • Low or No Reactivity: If the reaction is sluggish, consider increasing the temperature, using a higher-boiling point solvent, or switching to microwave irradiation. For challenging nucleophiles, a palladium-catalyzed approach may be necessary.

  • Side Reactions: The formation of byproducts can occur, especially at high temperatures. Purification by column chromatography is often required to isolate the desired product.

  • Safety: this compound and many of the reagents used are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide array of 4-substituted quinoline derivatives. By understanding the underlying mechanism and selecting the appropriate reaction conditions, researchers can efficiently generate novel compounds with significant potential in drug discovery and development. The protocols outlined in this guide provide a solid foundation for the successful implementation of this important synthetic transformation.

References

scale-up synthesis of 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-Chloro-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical heterocyclic building block in medicinal chemistry and pharmaceutical development. Its structure is a key pharmacophore in a range of therapeutic agents, most notably as a precursor to many second-generation fluoroquinolone antibiotics.[1][2] These synthetic antibacterial agents, such as ciprofloxacin and norfloxacin, feature broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] The presence of the fluorine atom at the C-7 position and the reactive chlorine atom at the C-4 position makes this molecule a versatile intermediate for introducing various side chains, which is essential for modulating the potency, spectrum of activity, and pharmacokinetic properties of the final drug substance.[2][3]

This guide provides a comprehensive, in-depth protocol for the . Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of specific reagents and conditions, and addresses the practical challenges encountered during process scale-up. The protocols described herein are designed to be robust and self-validating, grounded in established chemical literature to ensure both reliability and safety.

Synthetic Strategy: The Gould-Jacobs Pathway to this compound

The most established and scalable route for the synthesis of the quinoline core is the Gould-Jacobs reaction, first reported in 1939.[4][5] This methodology is particularly effective for producing 4-hydroxyquinoline derivatives from anilines.[6][7] The overall strategy involves a three-stage process:

  • Condensation: Reaction of a substituted aniline (3-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEMM).

  • Thermal Cyclization: High-temperature intramolecular cyclization of the resulting intermediate to form the 4-hydroxyquinoline ring system.

  • Chlorination: Conversion of the 4-hydroxy group to the desired 4-chloro functionality using a chlorinating agent like phosphorus oxychloride (POCl₃).

This pathway is favored for its reliability and the relatively accessible starting materials. The key transformation from the 4-hydroxy intermediate to the final 4-chloro product is a crucial activation step for subsequent nucleophilic substitution reactions in the synthesis of fluoroquinolones.[8][9]

Reaction Mechanisms
  • Step 1: Condensation: The synthesis begins with a nucleophilic attack from the amino group of 3-fluoroaniline on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the stable intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate.[6]

  • Step 2: Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to induce an intramolecular 6-electron electrocyclization, which forms the quinoline ring.[6] The reaction is usually performed in a high-boiling, inert solvent like Dowtherm A or diphenyl ether to achieve the necessary temperature and ensure a homogeneous reaction mixture, which can increase cyclization yields to as high as 95%.[10][11] The initial cyclized product undergoes hydrolysis of the ester group, followed by decarboxylation upon continued heating, to yield 7-fluoro-4-hydroxyquinoline.[4]

  • Step 3: Chlorination: The 4-hydroxyquinoline, which exists in tautomeric equilibrium with its 4-quinolone form, is converted to this compound. This is typically achieved by treatment with phosphorus oxychloride (POCl₃). The hydroxyl group is converted into a good leaving group (a phosphate ester), which is then displaced by a chloride ion.

Visualizing the Workflow

The following diagram illustrates the key transformations in the .

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization & Saponification/Decarboxylation cluster_2 Step 3: Chlorination A 3-Fluoroaniline C Diethyl 2-((3-fluorophenylamino)methylene)malonate A->C Heat (100-110°C) B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D 7-Fluoro-4-hydroxyquinoline C->D High-boiling solvent (e.g., Dowtherm A) Heat (>250°C) F This compound D->F Heat (100-110°C) E Phosphorus Oxychloride (POCl3) E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials and high temperatures. All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of 7-Fluoro-4-hydroxyquinoline (Intermediate)

This protocol outlines the first two stages of the synthesis: condensation and cyclization.

Materials:

  • 3-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • High-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether)

Procedure:

  • Condensation:

    • In a suitable reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser, charge 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture with stirring to 100-110 °C. Ethanol will begin to distill off as the reaction proceeds.

    • Maintain this temperature for 2-3 hours until the theoretical amount of ethanol has been collected, indicating the completion of the condensation reaction. The intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate, is typically used in the next step without isolation.

  • Thermal Cyclization:

    • To a separate reactor containing a high-boiling solvent such as Dowtherm A (approx. 5-10 volumes relative to the aniline), heat the solvent to 250-260 °C.

    • Slowly add the crude condensation product from the previous step to the hot solvent with vigorous stirring.

    • Maintain the reaction temperature at 250-260 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

    • Upon completion, cool the reaction mixture to below 100 °C. The product, 7-fluoro-4-hydroxyquinoline, will precipitate out of the solvent.

  • Isolation:

    • Filter the cooled slurry to collect the solid product.

    • Wash the filter cake thoroughly with a non-polar solvent like hexane or cyclohexane to remove the high-boiling solvent.[11]

    • Dry the solid product under vacuum at 60-70 °C to a constant weight. The product is typically obtained as an off-white to light tan solid.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the chlorination of the 7-fluoro-4-hydroxyquinoline intermediate.

Materials:

  • 7-Fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or another suitable inert solvent)

Procedure:

  • Reaction Setup:

    • In a reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber (to neutralize HCl fumes), and a thermometer, charge 7-fluoro-4-hydroxyquinoline (1.0 eq) and toluene (3-5 volumes).

    • With stirring, carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the slurry. The addition is exothermic and should be controlled to maintain the temperature below 40 °C.

  • Chlorination:

    • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours.[8] The reaction progress should be monitored by HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Very carefully and slowly, quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate safety measures.

    • Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium carbonate solution, until the pH is approximately 7-8.

    • The product will precipitate as a solid. Filter the solid, wash it thoroughly with water until the washings are neutral, and then dry it under vacuum.

Purification and Characterization

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield a product with >99% purity.

Characterization and Quality Control: The identity and purity of the final product should be confirmed using a combination of analytical techniques.[12][13]

Technique Purpose Typical Parameters/Expected Results
HPLC Purity assessment and reaction monitoringC18 column; Mobile phase: Acetonitrile/water gradient with a buffer (e.g., phosphate buffer); UV detection at ~293 nm.[14]
¹H NMR Structural confirmationThe spectrum should be consistent with the structure of this compound, showing characteristic aromatic proton signals.
Mass Spec (MS) Molecular weight confirmationExpected m/z for the molecular ion [M+H]⁺.
Melting Point Purity and identity checkComparison with the literature value.

Scale-Up Considerations and Troubleshooting

Challenge Potential Cause Recommended Solution
Low Yield in Cyclization Inefficient heat transfer at scale; localized overheating causing degradation.[11]Use a high-boiling, inert solvent for better temperature control.[10] Ensure vigorous and efficient stirring. Consider a jacketed reactor with thermal fluid for uniform heating.
Incomplete Chlorination Insufficient POCl₃ or reaction time.Increase the molar excess of POCl₃. Extend the reaction time and monitor closely by HPLC.
Difficult Product Isolation Fine particles clogging filters; gummy or oily product during work-up.Control the rate of precipitation by adjusting the temperature and rate of addition during quenching and neutralization. For filtration, select an appropriate filter medium and consider using a filter aid.
Impurity Profile Side reactions; unreacted intermediates.Optimize reaction conditions (temperature, time) to minimize side product formation. Develop a robust purification method, potentially involving multiple recrystallizations or column chromatography for very high purity requirements.[11]

Safety and Hazard Management

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate PPE. Spills should be neutralized with a suitable agent like sodium bicarbonate.

  • High-Boiling Solvents (Dowtherm A): Can cause severe burns at high temperatures. Ensure the reactor is properly sealed to avoid inhalation of vapors.

  • Acidic Vapors (HCl): Generated during the chlorination work-up. The reactor must be equipped with a gas scrubber containing a caustic solution to neutralize acidic off-gases.

All waste generated, including residual solvents and aqueous solutions, should be collected and disposed of in accordance with local environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 4-Chloro-7-fluoroquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. This compound is a pivotal intermediate in the production of various pharmaceuticals, and its efficient synthesis is critical. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Core Synthesis Pathway: An Overview

The most prevalent and established route for synthesizing this compound begins with the Gould-Jacobs reaction , followed by a chlorination step. The process starts with the condensation of 3-fluoroaniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[1][2] The resulting intermediate undergoes a high-temperature thermal cyclization to form the 4-hydroxy-7-fluoroquinoline core.[3][4] This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent, to yield the final product.[5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: The Gould-Jacobs Cyclization Step

Question 1: My yield for the thermal cyclization of the anilidomethylenemalonate intermediate is consistently low. What are the most critical parameters to investigate?

Answer: The thermal cyclization is an intramolecular 6-electron electrocyclization, which is often the most demanding and yield-limiting step in the sequence.[3][4] Low yields are typically traced back to suboptimal temperature, reaction time, or the choice of solvent.

  • Thermal Management is Key: This reaction requires very high temperatures, often exceeding 250 °C, to overcome the activation energy for cyclization.[6] However, this creates a narrow therapeutic window; excessive heat or prolonged reaction times can lead to the degradation of both the starting material and the desired product.

    • Conventional Heating: High-boiling inert solvents are essential. Diphenyl ether or Dowtherm A are standard choices as they can achieve the necessary reflux temperatures of 250-260 °C. Using an inert, high-boiling solvent can increase cyclization yields to as high as 95% in some cases.[3][6]

    • Microwave-Assisted Synthesis: Modern approaches using microwave irradiation can offer significant advantages. Microwave heating allows for rapid and uniform heating to high temperatures (250-300 °C), dramatically shortening reaction times from hours to minutes and often improving yields by minimizing the formation of degradation byproducts.[7] A thorough time-temperature optimization is crucial to maximize yield.[7]

  • Causality: The high temperature provides the necessary energy for the C-C bond formation to close the ring. If the temperature is too low, the reaction stalls at the intermediate stage. If it's too high or maintained for too long, the conjugated system becomes susceptible to thermal decomposition.

Question 2: I'm seeing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?

Answer: The primary impurities in this step are typically unreacted anilidomethylenemalonate intermediate and degradation products.

  • Incomplete Cyclization: If the reaction temperature was too low or the time was insufficient, a significant amount of the starting intermediate will remain. This is easily identified by comparing it to a co-spotted TLC of the starting material.

  • Degradation: As mentioned, high temperatures can cause decomposition. These often appear as a streak or multiple faint spots on the TLC plate. Optimizing the temperature and time, potentially through a matrix experiment, is the best way to minimize these.[7]

  • Regioisomers: While less common when starting with 3-fluoroaniline for this specific target, using asymmetrically substituted anilines in a Gould-Jacobs reaction can lead to a mixture of regioisomers, as cyclization can occur at either ortho position.[6] This is generally controlled by steric and electronic factors.

Section 2: The Chlorination Step

Question 3: The conversion of 4-hydroxy-7-fluoroquinoline to the final 4-chloro product is incomplete. How can I improve the efficiency of this chlorination?

Answer: This transformation requires a potent chlorinating agent to replace the hydroxyl group. The choice of reagent and strict control of reaction conditions are paramount for achieving high conversion.

  • Choice of Chlorinating Agent:

    • Phosphorus Oxychloride (POCl₃): This is the most common and effective reagent for this type of chlorination. It is typically used in excess and can sometimes serve as the solvent.

    • Vilsmeier-Haack Reagent (POCl₃/DMF): The Vilsmeier reagent, a chloromethyliminium salt generated in situ from POCl₃ and a substituted amide like N,N-dimethylformamide (DMF), is a highly effective alternative.[5][8] It is a milder and often more selective formylating and chlorinating agent.[9]

  • Reaction Conditions:

    • Temperature Control: While heating is required, the temperature must be carefully controlled. A common issue is raising the temperature too high, which can lead to the formation of dark, tarry side products that are difficult to remove. A typical temperature range is 90-110 °C. For some substrates, care must be taken to control the temperature around 60°C to prevent product destruction.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Water will react with POCl₃ and quench the reaction.

Question 4: My final product after chlorination is dark and difficult to purify. What causes this and how can it be prevented?

Answer: Dark coloration and purification difficulties are almost always due to side reactions caused by excessive heat or impurities in the starting material.

  • Preventing Impurity Formation: The best purification strategy is to prevent the formation of impurities in the first place.

    • Ensure Purity of the Intermediate: Start with clean, dry 4-hydroxy-7-fluoroquinoline. Impurities from the cyclization step can polymerize under the harsh chlorination conditions.

    • Controlled Reagent Addition: Add the 4-hydroxyquinoline intermediate portion-wise to the pre-heated chlorinating agent to manage the initial exotherm.

    • Strict Temperature Monitoring: Do not exceed the optimal temperature for the reaction. A range of 90-110°C is generally effective.[10]

  • Work-up Procedure: The work-up is critical. The reaction mixture is typically cooled and then very carefully quenched by pouring it onto crushed ice. This must be done slowly in a well-ventilated fume hood due to the vigorous and exothermic reaction of residual POCl₃ with water. Neutralization with a base (e.g., sodium carbonate solution or ammonia) will precipitate the crude product.

Section 3: Purification and Analysis

Question 5: What is the most effective method for purifying the final this compound?

Answer: A multi-step approach is usually required to achieve high purity.

  • Removal of High-Boiling Solvent: If you used a solvent like diphenyl ether in the cyclization, it must be removed. After the reaction, cooling the mixture and adding a non-polar solvent like cyclohexane, hexane, or petroleum ether will precipitate the product, leaving the diphenyl ether in solution.[3][10] The solid can then be filtered and washed thoroughly with the non-polar solvent.

  • Aqueous Work-up: After chlorination and quenching, ensure the product is thoroughly washed with water to remove any inorganic salts.

  • Recrystallization: This is the most powerful tool for final purification. A suitable solvent system must be identified. Alcohols like methanol or ethanol, or solvent mixtures like ethyl acetate/hexane, are often effective.[11]

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be used, though it is less ideal for large-scale synthesis.

Question 6: Which analytical techniques are best for confirming the identity and purity of my product?

Answer: A combination of techniques should be used for full characterization.

  • Chromatography: Thin Layer Chromatography (TLC) is essential for monitoring reaction progress.[12] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[13][14]

  • Spectroscopy:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[15]

    • FTIR Spectroscopy: Can be used to track the disappearance of the -OH group from the intermediate and the appearance of the C-Cl bond.

Data & Workflow Summaries

Table 1: Comparison of Heating Methods for Gould-Jacobs Cyclization
ParameterConventional Heating (Oil Bath)Microwave-Assisted HeatingRationale & Reference
Solvent High-boiling (e.g., Diphenyl ether)Can be run with or without solventMicrowave energy couples directly with reactants, often eliminating the need for a high-boiling solvent.[7]
Temperature 250 - 260 °C250 - 300 °CBoth methods require high energy input to facilitate the electrocyclization.[3][7]
Reaction Time 1 - 4 hours5 - 30 minutesMicrowave heating is significantly faster and more efficient, reducing the risk of thermal degradation.[7][16]
Typical Yield 60 - 85%75 - 95%The shorter reaction times at high temperatures often lead to cleaner reactions and higher isolated yields.[7]
Key Advantage Simple setup, well-establishedSpeed, higher yield, process controlMicrowave synthesis allows for rapid optimization of reaction parameters.[3][7]
Table 2: General Troubleshooting Summary
ProblemProbable Cause(s)Recommended Solution(s)
Low Cyclization Yield Temperature too low or too high; Reaction time too short or too long.Optimize temperature and time. Consider switching to microwave-assisted heating for better control and efficiency.[7]
Incomplete Chlorination Inactive/wet chlorinating agent; Insufficient temperature.Use fresh, anhydrous POCl₃. Ensure reaction temperature is maintained at 90-110 °C.
Dark, Tarry Product Excessive heat during chlorination; Impure starting intermediate.Purify the 4-hydroxy intermediate before chlorination. Strictly control the reaction temperature.
Difficult Purification Residual high-boiling solvent (e.g., diphenyl ether).After cyclization, precipitate the product by adding a non-polar solvent (hexane/cyclohexane) and wash thoroughly.[3]

Key Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized for specific laboratory conditions. All work should be performed in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Hydroxy-7-fluoroquinoline via Gould-Jacobs Reaction
  • Reaction Setup: In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Condensation: Heat the mixture to 100-120 °C with stirring for 1-2 hours. The reaction can be monitored by the evolution of ethanol. The mixture will become a thick paste or solid, which is the anilidomethylenemalonate intermediate.

  • Cyclization: Add a high-boiling solvent (e.g., diphenyl ether, ~3-4 mL per gram of intermediate) to the flask. Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 250-260 °C) and maintain this temperature for 30-60 minutes. The product will begin to precipitate.[10][16]

  • Isolation: Cool the reaction mixture to room temperature. Dilute the mixture with a non-polar solvent (e.g., hexane or petroleum ether, 2-3x the volume of diphenyl ether) to precipitate the product fully.

  • Purification: Filter the solid product, wash it thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under a vacuum. The crude 4-hydroxy-7-fluoroquinoline can be carried forward or recrystallized if necessary.

Protocol 2: Chlorination to this compound
  • Reagent Setup: In a three-neck flask equipped with a reflux condenser and a dropping funnel, add phosphorus oxychloride (POCl₃) (5-10 eq). If using the Vilsmeier-Haack reagent, cool DMF to 0 °C and add POCl₃ dropwise.

  • Reactant Addition: Heat the POCl₃ to ~60 °C. Add the dry 4-hydroxy-7-fluoroquinoline from Protocol 1 in small portions via a powder funnel over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring in a fume hood.

  • Isolation: Neutralize the acidic solution with a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under a vacuum. The crude product can be purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[11]

Visual Schematics and Workflows

Gould-Jacobs Reaction Pathway

Gould_Jacobs cluster_start Starting Materials 3-Fluoroaniline 3-Fluoroaniline Intermediate Anilidomethylenemalonate Intermediate 3-Fluoroaniline->Intermediate Condensation (100-120 °C) EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate Cyclized 4-Hydroxy-7-fluoroquinoline- 3-carboxylate Intermediate->Cyclized Thermal Cyclization (>250 °C) Final_Hydroxy 4-Hydroxy-7-fluoroquinoline Cyclized->Final_Hydroxy Saponification & Decarboxylation

Caption: The Gould-Jacobs pathway to the 4-hydroxyquinoline core.

Chlorination via Vilsmeier-Haack Mechanism

Vilsmeier_Chlorination cluster_reagent Reagent Formation DMF DMF Vilsmeier Vilsmeier Reagent [Chloroiminium ion] DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Complex Activated O-P Intermediate Vilsmeier->Complex Activation Hydroxy 4-Hydroxy-7-fluoroquinoline Hydroxy->Complex Product This compound Complex->Product Nucleophilic Attack by Cl⁻

Caption: Chlorination using the Vilsmeier-Haack reagent.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Overall Yield Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Check_Chlorination Analyze Chlorination Step Start->Check_Chlorination Optimize_Temp Optimize Temperature & Time (Consider Microwave) Check_Cyclization->Optimize_Temp Check_Purity Check Intermediate Purity Check_Chlorination->Check_Purity Check_Reagent Verify Anhydrous Reagents (POCl₃) Check_Chlorination->Check_Reagent Success Yield Improved Optimize_Temp->Success Improve_Workup Improve Purification (Recrystallization) Check_Purity->Improve_Workup Check_Reagent->Success Improve_Workup->Success

Caption: A decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloro-7-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose and resolve common purification issues, ensuring the high purity required for downstream applications.

I. Understanding the Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. The primary challenges in its purification often stem from the presence of unreacted starting materials, isomers, and by-products from the synthetic route, as well as potential degradation products.

A common synthetic route to haloquinolines is the Gould-Jacobs reaction, which can result in various impurities if not carried out under optimal conditions.[1][2][3][4] One of the most common degradation pathways for 4-chloroquinolines is hydrolysis of the chloro group to the corresponding 4-hydroxyquinoline, which can be exacerbated by the presence of moisture and non-neutral pH conditions.[5]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Recrystallization Issues

Q1: My this compound product is not crystallizing from the chosen solvent system. What should I do?

A1: Failure to crystallize is a common issue that can be addressed by systematically evaluating several factors.

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[6][7] For quinoline derivatives, suitable solvents often include ethanol, methanol, or a mixture of solvents like dichloromethane/hexane or methanol/acetone.[6] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent pair.

  • Supersaturation: Crystallization requires a supersaturated solution. If too much solvent was used, you might not have reached the supersaturation point upon cooling. Try to carefully evaporate some of the solvent to increase the concentration of your product and then allow it to cool again.

  • Inducing Crystallization: If the solution is supersaturated but no crystals form, you can try to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the meniscus of the solution, which creates microscopic scratches that can serve as nucleation sites. Seeding the solution with a tiny crystal of pure this compound, if available, is also a very effective method.

  • Cooling Rate: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q2: After recrystallization, the purity of my this compound has not significantly improved. What are the likely causes and solutions?

A2: This indicates that the chosen recrystallization conditions are not effectively separating the impurities.

  • Co-crystallization: The impurity may have very similar solubility properties to your product, leading to co-crystallization. In this case, you will need to try a different solvent system. A two-solvent recrystallization method can sometimes be more effective.[7] In this method, the compound is dissolved in a "good" solvent at its boiling point, and then a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.

  • Persistent Impurities: Some impurities, such as isomers or compounds with very similar structures, can be difficult to remove by recrystallization alone. In such cases, column chromatography is a more powerful purification technique.

Column Chromatography Issues

Q3: I am seeing poor separation of this compound from an impurity on my silica gel column. How can I improve the resolution?

A3: Poor resolution in column chromatography can be due to several factors related to the column setup and the mobile phase.

  • Solvent System (Eluent): The polarity of the eluent is critical for good separation.[8] For haloquinolines, a common eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[9] To improve separation, you can try using a less polar solvent system (i.e., decrease the percentage of ethyl acetate in hexane). This will cause your compounds to move more slowly down the column, allowing for better separation. It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf value of around 0.2-0.4 for your target compound.[1]

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles. A "slurry packing" method, where the silica gel is mixed with the initial eluent and then poured into the column, is often preferred over dry packing.[10]

  • Sample Loading: The sample should be dissolved in a minimal amount of the eluent or a solvent in which it is highly soluble and then loaded onto the column in a narrow band. Overloading the column with too much sample will also lead to poor separation.

Q4: My product is taking a very long time to elute from the column, or it is not eluting at all. What is the problem?

A4: This suggests that the eluent is not polar enough to move your compound down the column.

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. This can be done in a stepwise manner (step-gradient elution) or as a continuous gradient.

  • Strongly Adsorbed Impurities: It is also possible that highly polar impurities are irreversibly binding to the top of the silica gel, which can affect the overall column performance.

III. Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in my crude this compound?

A: Common impurities often depend on the synthetic route. If a Gould-Jacobs synthesis is used, you might have unreacted anilines or intermediates.[1][2] A very common impurity for 4-chloroquinolines is the corresponding 4-hydroxy-7-fluoroquinoline, formed by hydrolysis of the product.[5] Isomeric quinolines can also be present as by-products.

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques should be used.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point range. The reported melting point for this compound is 73.5-74 °C.[9] A broad melting range is indicative of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment. The 1H NMR spectrum of pure this compound in CDCl3 should show characteristic signals, for instance: δ 8.71 (d, J = 3.6 Hz, 1H).[9] The absence of signals corresponding to impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative method for determining purity. A pure sample will show a single major peak.

Q: What are the recommended storage conditions for purified this compound?

A: To prevent degradation, especially hydrolysis, it should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry place. Storage at 2-8°C is recommended.[9]

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents like ethyl acetate/hexane can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling. Continue to add the solvent portion-wise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.

  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[4]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[10]

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the solvent to drain until the sample is adsorbed onto the top layer of sand/silica.

  • Elution:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the top layer.

    • Begin collecting fractions as the solvent drips from the bottom of the column.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

V. Visualizing the Purification Workflow

PurificationWorkflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow R_Start Crude Product R_Dissolve Dissolve in Minimal Hot Solvent R_Start->R_Dissolve R_Cool Slow Cooling & Crystallization R_Dissolve->R_Cool R_Filter Vacuum Filtration & Washing R_Cool->R_Filter R_Dry Drying R_Filter->R_Dry R_Pure Purified Product R_Dry->R_Pure C_Start Crude Product C_Load Load onto Silica Column C_Start->C_Load C_Elute Elute with Solvent Gradient C_Load->C_Elute C_Collect Collect Fractions C_Elute->C_Collect C_Analyze Analyze Fractions (TLC) C_Collect->C_Analyze C_Combine Combine Pure Fractions C_Analyze->C_Combine C_Evaporate Solvent Evaporation C_Combine->C_Evaporate C_Pure Purified Product C_Evaporate->C_Pure

Caption: Purification workflows for this compound.

VI. Data Summary for Purity Assessment

ParameterMethodExpected Result for Pure this compoundReference
Melting Point Capillary Melting Point Apparatus73.5-74 °C (sharp range)[9]
TLC (Hexane:EtOAc 3:2) Silica Gel PlateSingle spot, Rf ≈ 0.7[9]
¹H NMR (500 MHz, CDCl₃) NMR Spectroscopyδ 8.71 (d, J = 3.6 Hz, 1H), plus other characteristic peaks[9]
Purity Assay HPLC-UV>99% (single major peak)General Practice

VII. References

  • BenchChem. (n.d.). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • Frontiers in Microbiology. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Acid–base extraction. Retrieved from --INVALID-LINK--

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from --INVALID-LINK--

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from --INVALID-LINK--

  • PMC. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from --INVALID-LINK--

  • Flychem. (2024). Common Quinoline Synthesis Reactions. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 391-82-2. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from --INVALID-LINK--

  • PubMed. (2005). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Retrieved from --INVALID-LINK--

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--

  • PubMed. (2018). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. Retrieved from --INVALID-LINK--

  • University of Birmingham. (n.d.). Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells. Retrieved from --INVALID-LINK--

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-Chloro-7-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-fluoroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic process. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a deeper understanding of the underlying chemical principles to ensure the success of your experiments.

Introduction: The Importance and Challenges of this compound Synthesis

This compound is a key intermediate in the synthesis of numerous pharmacologically active compounds, most notably in the development of antimalarial drugs and kinase inhibitors. The precise installation of the chloro and fluoro substituents on the quinoline core is crucial for the desired biological activity. However, the synthesis is often plagued by a variety of side reactions that can significantly lower the yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section is structured to directly address specific issues you may encounter in the lab.

Issue 1: Low Yield of this compound after Chlorination

Question: I am performing the chlorination of 7-fluoro-4-hydroxyquinoline using phosphorus oxychloride (POCl₃), but my yields of this compound are consistently low. What are the potential causes and how can I improve the yield?

Answer: Low yields in this chlorination step are a common issue and can often be attributed to several factors. Let's break down the likely culprits and their solutions.

  • Incomplete Reaction: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a nucleophilic substitution reaction. Incomplete conversion is a primary reason for low yields.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. The reaction is often carried out at reflux in a suitable solvent like toluene or neat with excess POCl₃.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

      • Reagent Stoichiometry: An excess of phosphorus oxychloride is typically used to drive the reaction to completion. A molar ratio of 1:2 to 1:3 of the 4-hydroxyquinoline to POCl₃ is a good starting point.[1]

  • Hydrolysis of the Product: The 4-chloroquinoline product is susceptible to hydrolysis back to the 4-hydroxyquinoline starting material, especially during the workup.

    • Troubleshooting:

      • Anhydrous Conditions: It is critical to perform the reaction under strictly anhydrous conditions. Use dry glassware and anhydrous solvents.

      • Workup Procedure: When quenching the reaction, do so at a low temperature (e.g., pouring the reaction mixture onto crushed ice). This minimizes the contact time of the product with water at elevated temperatures. Neutralize the acidic mixture carefully with a base like sodium bicarbonate or aqueous ammonia.

  • Formation of Side Products: Several side reactions can consume your starting material or product. We will discuss these in more detail in the following sections.

Issue 2: Presence of an Unexpected, More Polar Byproduct

Question: After my chlorination reaction, I observe a significant amount of a byproduct that is more polar than my desired this compound on the TLC plate. What could this be?

Answer: A more polar byproduct is often the result of incomplete reaction or hydrolysis.

  • Unreacted Starting Material: The most likely candidate is the unreacted 7-fluoro-4-hydroxyquinoline. The hydroxyl group makes it significantly more polar than the chlorinated product.

    • Confirmation: Co-spot the reaction mixture with your starting material on a TLC plate to confirm.

    • Solution: Refer to the troubleshooting steps for incomplete reaction in Issue 1.

  • Hydrolysis Product: If the workup conditions are not carefully controlled, the desired this compound can hydrolyze back to 7-fluoro-4-hydroxyquinoline.

    • Confirmation: The hydrolysis product is identical to the starting material.

    • Solution: Ensure a rapid and cold workup as described in Issue 1.

Issue 3: Formation of Over-chlorinated Byproducts

Question: My mass spectrometry analysis indicates the presence of di- and sometimes tri-chlorinated quinoline species. How can I prevent this over-chlorination?

Answer: Over-chlorination is a potential side reaction, especially under harsh reaction conditions. The quinoline ring can undergo electrophilic chlorination at other positions.

  • Reaction Conditions:

    • Temperature Control: Avoid excessively high temperatures or prolonged reaction times, which can promote further chlorination of the aromatic ring.[3]

    • Chlorinating Agent: While POCl₃ is standard for converting the 4-hydroxy group, other chlorinating agents or additives might be present as impurities or formed in situ, leading to ring chlorination.

  • Troubleshooting:

    • Optimize Reaction Time and Temperature: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.

    • Purification: These over-chlorinated byproducts can often be separated from the desired product by column chromatography.

Issue 4: Formation of N-Oxide Derivatives

Question: I have identified a byproduct that corresponds to the N-oxide of my starting material or product. How is this forming and how can I avoid it?

Answer: The formation of quinoline N-oxides can occur if oxidizing agents are present.[4][5][6][7]

  • Mechanism of Formation: The nitrogen atom in the quinoline ring is nucleophilic and can be oxidized by various oxidizing agents. This can sometimes occur as a side reaction if the starting materials or solvents are not pure.

  • Troubleshooting:

    • Purity of Reagents: Ensure the purity of your starting materials and solvents. Peroxides in solvents like dioxane can act as oxidizing agents.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation.

If N-oxide formation is a persistent issue, it might be necessary to deoxygenate the mixture. This can sometimes be achieved by treatment with PCl₃ or POCl₃ itself at elevated temperatures, which can convert the N-oxide back to the quinoline.[4]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the chlorination of 7-fluoro-4-hydroxyquinoline.

Materials:

  • 7-fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-fluoro-4-hydroxyquinoline (1 equivalent).

  • Addition of Reagents: Under an inert atmosphere (nitrogen or argon), add anhydrous toluene (5-10 mL per gram of starting material). Then, slowly add phosphorus oxychloride (2-3 equivalents) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice. Caution: This is an exothermic reaction and should be done in a well-ventilated fume hood.

    • Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main reaction and a key side reaction.

main_reaction 7-Fluoro-4-hydroxyquinoline 7-Fluoro-4-hydroxyquinoline This compound This compound 7-Fluoro-4-hydroxyquinoline->this compound POCl₃, Δ

Caption: Main reaction pathway for the synthesis of this compound.

side_reaction cluster_main Main Reaction 7-Fluoro-4-hydroxyquinoline 7-Fluoro-4-hydroxyquinoline This compound This compound 7-Fluoro-4-hydroxyquinoline->this compound POCl₃, Δ This compound->7-Fluoro-4-hydroxyquinoline H₂O (Workup)

Caption: Hydrolysis side reaction during workup.

Quantitative Data Summary

IssuePotential CauseRecommended ActionExpected Outcome
Low Yield Incomplete reactionIncrease reaction time/temperature, use excess POCl₃Increased conversion to product
Product hydrolysisRapid, cold workup under anhydrous conditionsMinimized loss of product
Polar Byproduct Unreacted starting materialOptimize reaction conditions for full conversionSingle product spot on TLC
Over-chlorination Excessive heat/timePrecise control of reaction parametersReduced formation of polychlorinated species
N-Oxide Formation Presence of oxidizing agentsUse pure reagents, inert atmosphereElimination of N-oxide byproduct

References

common impurities in 4-Chloro-7-fluoroquinoline and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the common impurities in 4-Chloro-7-fluoroquinoline and their effective removal. As a key starting material and intermediate in the synthesis of various pharmaceuticals, ensuring the purity of this compound is critical for the successful outcome of subsequent research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in my batch of this compound?

The impurity profile of this compound is intrinsically linked to its synthetic route. The most prevalent method for constructing the quinoline core is the Gould-Jacobs reaction, followed by a chlorination step. Based on this pathway, you can anticipate several classes of impurities.

  • Unreacted Starting Materials: The primary starting materials for the synthesis of the quinoline ring are a substituted aniline and a malonic ester derivative.

    • 3-Fluoroaniline: A common precursor for introducing the 7-fluoro substituent. Its presence indicates an incomplete initial condensation reaction.

    • Diethyl ethoxymethylenemalonate (EMME): A frequently used malonic ester. Residual amounts may persist if not fully consumed during the condensation step.

  • Reaction Intermediates: Incomplete cyclization during the Gould-Jacobs reaction can lead to the presence of the uncyclized intermediate.

    • Anilinomethylene malonate intermediate: This is the product of the initial condensation between 3-fluoroaniline and EMME. High temperatures are required for the subsequent cyclization, and if not maintained for a sufficient duration, this intermediate can be a significant impurity.

  • Regioisomers: The cyclization of 3-fluoroaniline can theoretically proceed in two directions, leading to the formation of a regioisomer.

    • 4-Chloro-5-fluoroquinoline: This is a potential isomeric impurity that can be challenging to separate from the desired 7-fluoro isomer due to their similar physical properties.

  • By-products from Chlorination: The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro product, often using reagents like phosphorus oxychloride (POCl₃), can result in impurities.

    • 4-Hydroxy-7-fluoroquinoline: If the chlorination reaction is incomplete, this precursor will remain in the final product.

  • Degradation Products: this compound can degrade under certain conditions.

    • Hydrolysis Products: The 4-chloro group can be susceptible to hydrolysis, reverting to the 4-hydroxy-7-fluoroquinoline, especially in the presence of moisture or under non-neutral pH conditions during workup or storage. Photodegradation is also a known issue for fluoroquinolone-type molecules.[1]

Troubleshooting Guide: Impurity Detection and Removal

This section provides practical guidance on identifying and eliminating the common impurities in this compound.

Issue 1: My initial analysis (TLC/HPLC) shows multiple spots/peaks close to the main product.

Possible Cause: This often indicates the presence of regioisomers or closely related intermediates.

Troubleshooting Steps:

  • Analytical Confirmation:

    • HPLC-MS: Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry to determine the mass of the impurity peaks. Isomers will have the same mass as the product, while starting materials and intermediates will have different masses.

    • NMR Spectroscopy: Acquire a high-resolution ¹H and ¹⁹F NMR spectrum. The presence of a different set of aromatic signals or a fluorine signal with a different chemical shift can confirm the presence of an isomer.

  • Purification Strategy: Recrystallization

    • Solvent Screening: The key to separating closely related compounds by recrystallization is finding a solvent system with a steep solubility curve for the desired product and lower solubility for the impurity at cooler temperatures.

      • Start with single solvents like ethanol, isopropanol, or acetonitrile.

      • If a single solvent is not effective, try a binary solvent system. For example, dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. Allow the solution to cool slowly.

    • Fractional Crystallization: If a single recrystallization is insufficient, perform a fractional crystallization. Collect the first crop of crystals, analyze its purity, and then concentrate the mother liquor to obtain a second, likely less pure, crop.

Issue 2: My product has a persistent color, and the melting point is broad.

Possible Cause: This could be due to residual starting materials, by-products from the chlorination step, or degradation products.

Troubleshooting Steps:

  • Aqueous Wash:

    • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove any residual basic starting materials like 3-fluoroaniline.

    • Follow with a wash with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove any acidic impurities, such as residual 4-hydroxy-7-fluoroquinoline.

    • Finally, wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Column Chromatography:

    • If recrystallization and washing are ineffective, column chromatography is a more rigorous purification method.

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be adjusted based on the separation observed on TLC.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This method provides a general guideline for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific instrument and impurity profile.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Protocol 2: Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to just cover the solid.

  • Heat the mixture gently with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizing the Synthesis and Potential Impurities

The following diagrams illustrate the synthetic pathway for this compound and the potential points where impurities can be introduced.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3-Fluoroaniline 3-Fluoroaniline Condensation Condensation 3-Fluoroaniline->Condensation EMME EMME EMME->Condensation Intermediate Anilinomethylene malonate Condensation->Intermediate Impurity1 Residual 3-Fluoroaniline Condensation->Impurity1 Incomplete Reaction Impurity2 Residual EMME Condensation->Impurity2 Incomplete Reaction Cyclization Cyclization Intermediate->Cyclization 4-Hydroxy-7-fluoroquinoline 4-Hydroxy-7-fluoroquinoline Cyclization->4-Hydroxy-7-fluoroquinoline Impurity3 Uncyclized Intermediate Cyclization->Impurity3 Incomplete Reaction Impurity4 Regioisomer: 4-Chloro-5-fluoroquinoline Cyclization->Impurity4 Side Reaction Chlorination Chlorination 4-Hydroxy-7-fluoroquinoline->Chlorination Product This compound Chlorination->Product Impurity5 Incomplete Chlorination: 4-Hydroxy-7-fluoroquinoline Chlorination->Impurity5 Incomplete Reaction

Caption: Synthetic pathway and points of impurity formation.

References

Technical Support Center: Navigating Reactions with 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-7-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments and prevent the decomposition of this valuable starting material.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with this compound.

Q1: What is the primary reactivity of this compound?

The primary reactive site on this compound is the chlorine atom at the C-4 position. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen.[1][2] This makes it an excellent substrate for introducing a wide variety of nucleophiles, particularly amines, to build more complex molecular scaffolds.

Q2: How stable is this compound under typical laboratory conditions?

This compound is a solid with a melting point of 73.5-74 °C and is generally stable when stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] However, it can be susceptible to degradation under certain reaction conditions, including high temperatures, the presence of strong bases or acids, and exposure to moisture or light.[2][4][5]

Q3: What are the most common side reactions to be aware of?

The most prevalent side reactions are:

  • Hydrolysis: The reactive C-4 chloro group can be displaced by water or hydroxide ions, especially at elevated temperatures, to form the less reactive 4-hydroxy-7-fluoroquinoline.[5]

  • N-Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide, particularly if oxidizing agents are present or under certain reaction conditions.[6][7]

  • Reaction with Solvent: Nucleophilic solvents, such as alcohols, can sometimes compete with the desired nucleophile, leading to the formation of alkoxy-substituted quinolines.[5]

Q4: Is the fluorine at the C-7 position also reactive?

Under the conditions typically employed for nucleophilic substitution at the C-4 position, the fluorine at C-7 is significantly less reactive. The C-4 position is more activated for SNAr. Displacement of the C-7 fluorine generally requires much harsher conditions.

Troubleshooting Guide: Preventing Decomposition and Maximizing Yield

This section is structured to address specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Substituted Product

A low or non-existent yield is a common frustration. Let's break down the potential causes and solutions.

Potential Causes & Mechanistic Explanation:

  • Insufficient Reactivity: The nucleophile may not be strong enough to displace the chloride, or the reaction conditions are not sufficiently activating. The SNAr mechanism proceeds through a negatively charged Meisenheimer complex, and its formation is the rate-determining step.[4] A weak nucleophile will attack the electron-deficient C-4 carbon at a slower rate.

  • Decomposition of Starting Material: If the reaction conditions are too harsh (e.g., excessively high temperature or a very strong base), the this compound may decompose before it has a chance to react with your nucleophile.

  • Poor Solubility: If the reactants are not adequately dissolved, the reaction will be slow or incomplete due to the lack of interaction between the molecules.[8]

  • Inappropriate Base: For amine substitutions, a base is often used to neutralize the HCl generated. An inappropriate base can either be too weak to effectively scavenge the acid, leading to protonation of the nucleophile and shutting down the reaction, or too strong, promoting decomposition of the starting material.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Solutions & Protocols:

  • Protocol for Optimizing Reaction Conditions (Amine Nucleophile):

    • Solvent Screening: Start with a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF). If solubility or reaction rate is an issue, consider higher boiling point solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[5] Polar aprotic solvents are generally preferred for SNAr as they solvate the cation of a salt but do not strongly solvate the anion (the nucleophile), leaving it more reactive.[10][11]

    • Temperature Adjustment: Begin the reaction at a moderate temperature (e.g., 80 °C). If the reaction is slow, incrementally increase the temperature. Microwave irradiation can significantly accelerate the reaction, often allowing for completion in minutes rather than hours.[1]

    • Base Selection: For amine nucleophiles, an organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is a good starting point. If decomposition is observed, a weaker base might be necessary. If the reaction is stalled, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) could be trialed cautiously.[9]

Problem 2: Multiple Products Observed on TLC/LC-MS, Including Decomposition

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates a lack of selectivity or decomposition.

Potential Causes & Mechanistic Explanation:

  • Hydrolysis: As mentioned, the presence of water can lead to the formation of 4-hydroxy-7-fluoroquinoline. This byproduct will have a different polarity and will appear as a separate spot/peak. This is a competing nucleophilic substitution reaction where water or hydroxide is the nucleophile.[5]

  • N-Oxidation: The quinoline nitrogen is basic and can be susceptible to oxidation, forming the N-oxide. This can sometimes occur under prolonged heating in the presence of air.[6] The N-oxide is a distinct chemical entity with different chromatographic behavior.

  • Dimerization/Polymerization: In some cases, particularly with bifunctional nucleophiles or under certain conditions, self-condensation or reaction with impurities can lead to higher molecular weight byproducts.

  • Reaction with Solvent: Solvents like ethanol or methanol can act as nucleophiles, especially at higher temperatures and in the presence of a base, leading to the formation of 4-ethoxy- or 4-methoxy-7-fluoroquinoline.[5]

Decomposition Pathway Visualization:

Caption: Common side reactions and decomposition pathways.

Solutions & Protocols:

  • Ensuring Anhydrous Conditions:

    • Use oven-dried glassware.

    • Employ anhydrous solvents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control:

    • Avoid excessive heating. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Overheating can lead to the formation of "tar" or complex mixtures.[5]

  • Solvent Choice:

    • Select a non-nucleophilic, aprotic solvent such as DMF, DMSO, acetonitrile, or toluene, especially if elevated temperatures are required.[12]

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes:

  • Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to unreacted starting material, the hydrolyzed byproduct, or other side products, making chromatographic separation difficult.

  • Use of Excess Reagents: A large excess of a nucleophilic amine can be difficult to remove during workup and purification.

  • Product Precipitation/Crystallization Issues: The product may not crystallize easily, or it may co-precipitate with impurities.

Solutions & Protocols:

  • Standard Workup for Amine Substitution:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solvent like DMF or DMSO was used, dilute the reaction mixture with a larger volume of water to precipitate the crude product.

    • If precipitation does not occur, extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine to remove the high-boiling point solvent and any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][13]

  • Purification Strategies:

    • Crystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This is often the most effective way to obtain highly pure material.

    • Column Chromatography: If crystallization is unsuccessful or does not provide sufficient purity, silica gel column chromatography is the next step. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can help to reduce tailing of basic amine products on the silica gel.

    • Acid/Base Extraction: For basic products (like aminoquinolines), an acid/base wash can be very effective. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

Data Summary and Recommended Conditions

The optimal conditions for nucleophilic substitution on this compound will depend on the specific nucleophile being used. However, the following table provides general guidelines based on literature precedents for similar substrates.

Nucleophile TypeRecommended SolventsRecommended BasesTypical Temperature Range (°C)Key Considerations
Primary/Secondary Aliphatic Amines Ethanol, Acetonitrile, DMF, NMP, Neat (solvent-free)[1][13]K₂CO₃, DIPEA, or excess amine[1]80 - 140Often proceed readily. Using excess amine can drive the reaction to completion but complicates purification.
Anilines Ethanol, Isopropanol, AcetonitrileCatalytic acid (e.g., HCl) is often used.[9]RefluxGenerally less nucleophilic than aliphatic amines, may require higher temperatures or longer reaction times.
N-Heterocycles (e.g., imidazole, triazole) DMF, DMSONaH, K₂CO₃[9]100 - 150The sodium salt of the heterocycle is often pre-formed or generated in situ to increase nucleophilicity.
Alcohols/Phenols DMF, THFNaH, K₂CO₃60 - 120Requires a strong base to deprotonate the hydroxyl group to form the more nucleophilic alkoxide/phenoxide.
Thiols Ethanol, DMFNaOH, K₂CO₃Room Temp - 80Thiolates are generally very potent nucleophiles and reactions often proceed under milder conditions.

References

Technical Support Center: Analytical Methods for Monitoring 4-Chloro-7-fluoroquinoline Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 4-Chloro-7-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies crucial for successful reaction monitoring. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when setting up analytical monitoring for the synthesis of this compound.

Q1: What is the most straightforward method to quickly check if my reaction is proceeding?

A simple and effective method for rapid, qualitative assessment of your reaction's progress is Thin-Layer Chromatography (TLC).[1][2] By co-spotting your starting material(s) and the reaction mixture, you can visually track the consumption of reactants and the formation of the this compound product.[3] The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[3]

Q2: I need quantitative data on my reaction's yield and purity. Which technique is most suitable?

For accurate and reliable quantification, High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique.[4] It offers high sensitivity, selectivity, and reproducibility for quinoline derivatives.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, providing both high resolution and sensitivity.[5]

Q3: Can I monitor my reaction in real-time without taking aliquots?

Yes, in-situ reaction monitoring techniques are available and can provide a wealth of information.[6] Techniques like online Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ Mass Spectrometry allow for the continuous tracking of reactant consumption and product formation directly within the reaction vessel.[7][8] This approach can offer valuable kinetic data and insights into reaction mechanisms.[9]

Q4: My this compound product is not volatile enough for direct GC-MS analysis. What should I do?

For non-volatile compounds, chemical derivatization is often a necessary sample preparation step to increase volatility and thermal stability, making them suitable for GC-MS analysis.[5] This typically involves converting polar functional groups into less polar, more volatile derivatives.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered with the primary analytical techniques used to monitor this compound synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for quantitative analysis in pharmaceutical development. However, its sensitivity can also make it prone to issues.

Troubleshooting Common HPLC Issues

ProblemPossible Cause(s)Suggested Solution(s)
Pressure Fluctuations Air bubbles in the system; Leaks in fittings or pump seals; Clogged frits or filters.[10]Degas the mobile phase; Purge the system to remove air bubbles[10]; Check and tighten all fittings; Replace worn pump seals.[11]
Baseline Noise or Drift Contaminated mobile phase or detector flow cell; Air bubbles in the system; Detector lamp issues.[12]Prepare fresh, high-purity mobile phase and filter it[11]; Flush the detector flow cell with a strong solvent[12]; Degas the mobile phase.[12]
Peak Tailing or Fronting Column overload; Mismatch between injection solvent and mobile phase; Column degradation.[10][13]Dilute the sample before injection; Dissolve the sample in the mobile phase whenever possible; Replace the column.
Split Peaks Mismatch between injection solvent and mobile phase; Column wear.[10]Ensure the injection solvent is compatible with the mobile phase[10]; Consider replacing the column.
Retention Time Drift Poor temperature control; Changes in mobile phase composition; Column equilibration issues.[12]Use a column oven for stable temperature control[12]; Prepare fresh mobile phase and ensure proper mixing[12]; Allow sufficient time for column equilibration.[12]

Experimental Protocol: HPLC Analysis of this compound

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot significantly with the mobile phase (e.g., 1:1000) in a volumetric flask.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[3]

  • HPLC System Setup:

    • Column: A reverse-phase C18 column is a common starting point for many quinoline derivatives.[4]

    • Mobile Phase: A typical mobile phase could consist of a mixture of acetonitrile and a phosphate buffer.[14] The exact ratio should be optimized for best separation.

    • Flow Rate: A flow rate of 1.0 mL/min is a good starting point.[15]

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 230-280 nm) is common.[16]

    • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.[15]

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure a clean baseline.[4]

    • Inject a series of known concentration standards of this compound to create a calibration curve.

    • Inject the prepared reaction samples.

    • Monitor the chromatograms for the disappearance of starting material peaks and the appearance and growth of the product peak.

Logical Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed pressure Pressure Fluctuations? start->pressure baseline Baseline Issues? pressure->baseline No check_leaks Check for Leaks Degas Mobile Phase pressure->check_leaks Yes peak_shape Poor Peak Shape? baseline->peak_shape No clean_detector Clean Detector Cell Use Fresh Mobile Phase baseline->clean_detector Yes adjust_sample Adjust Sample Conc. Match Injection Solvent peak_shape->adjust_sample Yes replace_column Replace Column peak_shape->replace_column No, persistent issue end Problem Resolved check_leaks->end clean_detector->end adjust_sample->end replace_column->end

Caption: A decision tree for systematic HPLC troubleshooting.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and structural information, making it a powerful tool for reaction monitoring, especially for identifying byproducts.

Troubleshooting Common GC-MS Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks No sample injected; Injector or detector not at the proper temperature; System leak.[17]Verify autosampler or manual injection; Check temperature settings; Perform a leak check.
Peak Tailing Column overloading; Active sites on the column; Contaminated sample.[13]Dilute the sample; Use a deactivated column or liner; Ensure proper sample cleanup.
Ghost Peaks or Carryover Contamination in the injector or column; Leaky septum.[13]Bake out the column; Clean or replace the injector liner; Replace the septum.[13][18]
Poor Resolution Inadequate column selectivity; Incorrect temperature program.[13]Select a column with a different stationary phase; Optimize the oven temperature program.[13]
Retention Time Shifts Inconsistent carrier gas flow or pressure; Column degradation.[17]Check for leaks and ensure stable gas pressure[19]; Condition or replace the column.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Take an aliquot of the reaction mixture and quench if necessary.

    • Perform a liquid-liquid extraction to isolate the organic components.

    • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate).

    • If derivatization is required, follow a standard protocol for silylation or esterification.[5]

    • Dilute the final sample to an appropriate concentration with a high-purity solvent.

  • GC-MS System Setup:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is often suitable.[20]

    • Injector Temperature: Set to ensure complete vaporization of the sample (e.g., 250 °C).[20]

    • Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate components based on their boiling points. A typical program might be: hold at 90°C for 2 min, then ramp to 260°C at 20°C/min, and hold for 3 min.[20]

    • Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 1.0 mL/min).[20]

    • MS Parameters: Set the mass spectrometer to scan a relevant mass range to detect the molecular ion and characteristic fragments of this compound and starting materials.

Workflow for GC-MS Sample Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation aliquot Reaction Aliquot quench Quench Reaction aliquot->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry derivatize Derivatize (if needed) dry->derivatize dilute Dilute Sample derivatize->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks (Retention Time & Mass Spectra) detect->identify quantify Quantify Components (Peak Area) identify->quantify assess Assess Reaction Progress quantify->assess

Caption: The sequential process for preparing and analyzing a reaction sample by GC-MS.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative reaction monitoring.

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Suggested Solution(s)
Streaking Spots Sample is too concentrated; The compound is highly polar.Dilute the sample before spotting; Add a small amount of a polar solvent like acetic acid to the mobile phase.[3]
Spots Not Moving from Baseline (Rf = 0) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3]
Spots Running at the Solvent Front (Rf = 1) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[3]
Poorly Resolved Spots The polarity of the mobile phase is not optimal.Systematically try different mobile phase compositions.[3]

Experimental Protocol: TLC Monitoring of this compound Synthesis

  • Plate Preparation:

    • Use a silica gel TLC plate.

    • Gently draw a baseline with a pencil about 1 cm from the bottom.[3]

  • Sample Preparation and Spotting:

    • Dissolve a small amount of your starting material(s) and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[3]

    • Using a capillary tube, spot small amounts of the starting material(s), the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on the baseline.[2][3]

  • Development and Visualization:

    • Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the baseline.[3]

    • Cover the chamber and allow the solvent to ascend the plate.

    • Remove the plate and immediately mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm and/or 365 nm).[3]

  • Analysis:

    • Compare the spots in the reaction mixture lane to the starting material lane to assess the progress of the reaction.[3] The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

References

Validation & Comparative

A Senior Application Scientist's Guide to Quinoline Synthesis: 4-Chloro-7-fluoroquinoline vs. 4,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline core is a cornerstone of medicinal chemistry, most notably in the development of antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] The synthesis of these and other novel therapeutics often relies on the selective functionalization of halo-substituted quinoline precursors. This guide provides an in-depth comparison of two critical building blocks: the classic, workhorse reagent 4,7-dichloroquinoline and its fluorinated analogue, 4-Chloro-7-fluoroquinoline . We will dissect their respective reactivities, explore the strategic implications of their structural differences, and provide field-proven experimental protocols to guide researchers in making the optimal choice for their synthetic campaigns.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline scaffold is classified as a "privileged structure" in drug discovery, owing to its ability to bind to a wide range of biological targets.[3] Functionalization of this heterocycle is key to modulating its pharmacological activity. The most common and powerful method for introducing diversity at the 4-position is through Nucleophilic Aromatic Substitution (SNAr).[4] This guide focuses on two key substrates for this transformation, whose only difference—a chlorine versus a fluorine atom at the 7-position—has profound implications for reaction dynamics, subsequent functionalization, and the properties of the final molecule.

Physicochemical Properties: A Head-to-Head Comparison

Before delving into reactivity, a review of the fundamental properties of these reagents is essential for practical laboratory applications.

Property4,7-dichloroquinolineThis compound
CAS Number 86-98-6[1]391-82-2[5]
Molecular Formula C₉H₅Cl₂N[1]C₉H₅ClFN[6]
Molecular Weight 198.05 g/mol [1]181.59 g/mol [6]
Appearance White powder[1]Solid[6]
Melting Point 81-83 °C[7]Not specified
Solubility Soluble in Chloroform, slightly soluble in DMSO, Methanol[7]Not specified

Reactivity Analysis: The Decisive Role of the C7 Halogen

The primary reaction pathway for both molecules is the SNAr substitution at the C4 position. The mechanism proceeds via a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[8] The rate-determining step is typically the initial attack of the nucleophile, which is accelerated by electron-withdrawing groups that stabilize the negative charge of the intermediate.[9]

Figure 1: General Mechanism of SNAr on a 4-Chloroquinoline Scaffold.
4,7-dichloroquinoline: The Classic Workhorse

In 4,7-dichloroquinoline, the chlorine atom at the C4 position is dramatically more reactive towards nucleophiles than the one at C7.[10] This excellent regioselectivity is the cornerstone of its utility.

Causality of C4-Selectivity:

  • Inductive Effect: The quinoline nitrogen acts as an electron sink, withdrawing electron density from the entire ring system, but particularly from the ortho (C2) and para (C4) positions.

  • Resonance Stabilization: The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C4 can be delocalized onto the electronegative ring nitrogen. This provides a significant degree of stabilization that is not possible with attack at C7.

This inherent reactivity difference allows for the clean, selective substitution at C4, leaving the C7 chlorine untouched under standard conditions. This C7-Cl remains available for further diversification through harsher reaction conditions or transition-metal-catalyzed cross-coupling reactions, making 4,7-dichloroquinoline a versatile precursor for multi-functionalized analogues.

This compound: The Specialist Reagent

Replacing the C7-Cl with a C7-F introduces a nuanced, yet powerful, change in reactivity and molecular properties.

The Fluorine Effect:

  • Enhanced C4 Reactivity: Fluorine is the most electronegative element. Its potent, localized inductive electron-withdrawing effect (-I) surpasses that of chlorine. This effect makes the entire quinoline ring more electron-deficient, thereby increasing the electrophilicity of the C4 position and accelerating the rate-determining nucleophilic attack.[9]

  • Inertness of the C7-F Bond: The Carbon-Fluorine bond is significantly stronger than the Carbon-Chlorine bond. Furthermore, in SNAr reactions, fluoride is a very poor leaving group compared to chloride. Consequently, the C7-F is exceptionally resistant to substitution, acting as a permanent electronic modifier rather than a reactive handle.

Therefore, one should choose this compound not as a pathway to C7 functionalization, but when the specific goal is to synthesize a 4-substituted-7-fluoroquinoline analogue. The fluorine atom is incorporated to modulate the final compound's physicochemical properties, such as its basicity (pKa), lipophilicity, and metabolic stability.

Reactivity_Comparison Synthetic Decision Workflow Start Synthetic Goal: 4-Substituted Quinoline Reagent1 4,7-dichloroquinoline Start->Reagent1 Need C7-Cl in final product OR plan for sequential C7 functionalization Reagent2 This compound Start->Reagent2 Need C7-F in final product for PK/PD modulation Prop1 Classic precursor for Chloroquine analogues. C4-Cl is highly reactive. Reagent1->Prop1 Prop3 Precursor for 7-Fluoro analogues. C4-Cl has enhanced reactivity due to C7-F. Reagent2->Prop3 Prop2 C7-Cl is a reactive handle for further cross-coupling reactions. Prop1->Prop2 Prop4 C7-F is inert; acts as a metabolic blocker or electronic modulator. Prop3->Prop4

Figure 2: Decision matrix for selecting the appropriate quinoline precursor.

Comparative Experimental Data

The following table summarizes data from various studies, illustrating the typical conditions and outcomes for SNAr reactions on both substrates.

Starting MaterialNucleophileConditionsYield (%)Reference
4,7-dichloroquinoline1,3-DiaminopropaneNeat, Reflux, 2 h83[10][11]
4,7-dichloroquinolineEthane-1,2-diamineNeat, 80°C then 130°C, 8 h totalNot Specified[12]
4,7-dichloroquinolineN,N-Dimethyl-propane-1,3-diamineNeat, 130°C, 8 hNot Specified[12]
4,7-dichloroquinolinep-AminoacetophenoneAbsolute Ethanol, RefluxNot Specified[10][13]
4-Chloro-7-fluoro quinolineButyl amineNeat, Reflux---[12]
4,7-dichloroquinolineN-methylpiperazinePhenol, FusionGood[14]

Note: Direct side-by-side comparative studies with identical nucleophiles are scarce in the literature. However, the data confirms that both substrates readily undergo substitution at the C4 position with amine nucleophiles under thermal conditions, often without the need for a solvent ("neat").

Experimental Protocols

The following protocols are provided as self-validating systems for researchers. They represent standard, robust procedures for the synthesis of 4-aminoquinoline derivatives.

Protocol 1: Synthesis of N-(7-chloroquinolin-4-yl)propane-1,3-diamine from 4,7-dichloroquinoline

This procedure is adapted from methodologies that are widely used for the synthesis of chloroquine analogues.[11][15]

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4,7-dichloroquinoline and excess 1,3-diaminopropane in a round-bottom flask. B Heat mixture to reflux under neat conditions (no solvent). A->B C Monitor reaction progress by TLC until starting material is consumed. B->C D Cool mixture to room temp. Dissolve residue in Dichloromethane (DCM). C->D E Wash organic layer with 5% aq. NaHCO₃, water, and brine. D->E F Dry organic layer over anhydrous MgSO₄, filter, and concentrate. E->F G Purify crude product by column chromatography or recrystallization. F->G

Figure 3: Standard experimental workflow for SNAr on halo-quinolines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq). Add a significant excess of 1,3-diaminopropane (acting as both nucleophile and solvent) (typically 5-10 eq).

  • Heating: Heat the reaction mixture to reflux (the boiling point of 1,3-diaminopropane is ~136 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Dichloromethane/Methanol 9:1). The reaction is typically complete within 2-10 hours.[15]

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Dissolve the resulting residue in dichloromethane (DCM).

  • Extraction: Transfer the DCM solution to a separatory funnel. Wash successively with 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N'-(7-chloroquinolin-4-yl)propane-1,3-diamine.[15]

Protocol 2: General Procedure for SNAr with this compound

The enhanced reactivity of the C4 position suggests that reactions may proceed under slightly milder conditions or for shorter durations, although the general procedure remains highly similar to that for its dichloro counterpart.[12]

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (1.0 eq) and the desired amine nucleophile (e.g., butylamine, 2.5-5.0 eq) in a microwave vial or round-bottom flask. If the amine is a solid, a high-boiling point solvent like DMF or NMP can be used.

  • Heating: Heat the mixture with stirring. For neat reactions, reflux conditions are common. For microwave-assisted synthesis, temperatures between 120-150 °C for 30-60 minutes are typical starting points.

  • Monitoring: Track the consumption of the starting material by TLC.

  • Work-up and Purification: Follow the identical work-up and purification steps (4-7) as described in Protocol 1.

Conclusion and Strategic Recommendations

The choice between 4,7-dichloroquinoline and this compound is not a matter of superior or inferior, but of strategic intent.

  • Choose 4,7-dichloroquinoline for:

    • Cost-effective, large-scale synthesis of traditional 4-amino-7-chloroquinoline drugs.[16]

    • Synthetic routes where the C7-chloro group is a required pharmacophoric element.

    • Developing analogues that require subsequent, selective functionalization at the C7 position via cross-coupling chemistry.

  • Choose this compound for:

    • Synthesizing novel analogues where a 7-fluoro substituent is specifically desired.

    • Fine-tuning the pharmacokinetic and pharmacodynamic profile of a lead compound. The C7-F can alter pKa, improve metabolic stability (blocking a potential site of oxidation), and enhance membrane permeability.

    • Potentially faster reaction kinetics at the C4 position due to the strong inductive effect of fluorine.

By understanding the fundamental reactivity differences dictated by the C7 halogen, researchers can harness these powerful building blocks to accelerate the discovery and development of next-generation quinoline-based therapeutics.

References

A Comparative Guide to the Reactivity of Fluoroquinolones: The Influence of Halogen Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Fluoroquinolones (FQs) are a critical class of synthetic broad-spectrum antibiotics, but their clinical utility is often modulated by their reactivity, which dictates both efficacy and adverse effect profiles. A key determinant of this reactivity is the nature and position of halogen substitutions on the core quinolone ring. This guide provides an in-depth comparison of how different halogen substitutions, particularly at the C-8 position, influence the antibacterial potency, phototoxicity, and metabolic stability of these drugs. We will explore the underlying chemical mechanisms, present comparative data, and provide standardized experimental protocols for assessing these critical properties.

Introduction: The Fluoroquinolone Scaffold and the Role of Halogens

The antibacterial power of fluoroquinolones stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, has been extensively modified to enhance clinical performance.[1] Among the most impactful modifications is the introduction of a fluorine atom at the C-6 position, a defining feature of the "fluoroquinolone" class that significantly boosts antibacterial potency.[1][2]

However, it is the substituent at the C-8 position that most dramatically influences the differential reactivity and side-effect profile, particularly phototoxicity.[3] While substitutions like a methoxy group (e.g., Moxifloxacin) are known to confer photostability, the introduction of a second halogen atom (e.g., Fluorine in Lomefloxacin, Chlorine in Clinafloxacin) at C-8 can drastically increase photoreactivity.[4][5] This guide will dissect these structure-reactivity relationships to provide a clearer framework for drug development and selection.

The Fluoroquinolone Core and Key Halogenation Sites

The reactivity of a fluoroquinolone is not determined by a single atom but by the electronic and steric interplay of substituents across its bicyclic core. The diagram below highlights the key positions where halogen substitutions critically impact the molecule's behavior.

Caption: Core structure of fluoroquinolones and key substitution sites.

Comparative Analysis of Halogen-Driven Reactivity

The choice of halogen and its position governs a delicate balance between desired antibacterial activity and undesirable side effects.

Impact on Antibacterial Potency

The primary reactivity of FQs is their interaction with bacterial topoisomerases. While the C-6 fluorine is fundamental, a halogen at the C-8 position can further enhance antibacterial activity.[3]

  • C-8 Halogens (F, Cl): The introduction of a halogen at C-8 generally improves oral absorption and expands the antibacterial spectrum, notably enhancing activity against anaerobic and Gram-positive bacteria.[3] This is attributed to favorable electronic properties that enhance the binding affinity of the drug to the DNA-enzyme complex.

  • Structure-Activity Relationship (SAR): SAR studies have consistently shown that a cyclopropyl group at N-1, a fluorine at C-6, a suitable heterocyclic ring at C-7, and a halogen at C-8 often result in the most potent antibacterial agents.[5][6]

Photoreactivity and Phototoxicity: The C-8 Halogen Effect

The most significant differentiator in reactivity among halogenated FQs is their response to UV radiation. This is a critical consideration in drug development, as phototoxicity is a serious adverse effect.

  • Mechanism of Phototoxicity: Upon absorption of UVA radiation, FQs can enter an excited triplet state.[4] From this state, they can generate reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, which cause cellular damage.[4][7]

  • The C-8 Halogen Liability: Fluoroquinolones with a halogen (especially fluorine or chlorine) at the C-8 position are highly susceptible to photodegradation.[4][5] UV irradiation can cause the C-8 carbon-halogen bond to break (photodehalogenation), leading to the formation of highly reactive aryl cation intermediates that can damage cellular macromolecules.[4] Lomefloxacin (C-8 fluorine) is a classic example and is considered one of the most phototoxic FQs.[4][8]

  • Comparative Photostability:

    • High Phototoxicity (C-8 Halogen): Lomefloxacin (F), Sparfloxacin (F), Clinafloxacin (Cl). These compounds are unstable under UV light and readily undergo dehalogenation.[4][5]

    • Low Phototoxicity (C-8 Methoxy/Hydrogen): Moxifloxacin (OCH₃) and Levofloxacin (H) are significantly more photostable.[4][5] The methoxy group at C-8 is electron-donating and stabilizes the molecule, preventing the photodegradation pathway seen with C-8 halogens.[4][7]

Phototoxicity_Mechanism FQ_Ground FQ with C-8 Halogen (e.g., Lomefloxacin) UVA UVA Radiation (Photon Absorption) FQ_Ground->UVA Absorbs FQ_Excited Excited Triplet State UVA->FQ_Excited Pathway1 Pathway 1: Photodehalogenation FQ_Excited->Pathway1 Pathway2 Pathway 2: Energy Transfer FQ_Excited->Pathway2 Aryl_Cation Reactive Aryl Cation Pathway1->Aryl_Cation C-X bond cleavage Oxygen Molecular Oxygen (O₂) Pathway2->Oxygen Transfers energy to Damage Cellular Damage (Phototoxicity) Aryl_Cation->Damage ROS Reactive Oxygen Species (ROS) ROS->Damage Oxygen->ROS

Caption: Mechanism of C-8 halogen-mediated phototoxicity in fluoroquinolones.

Metabolic Stability

Fluorine substitutions can significantly enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[9] This "metabolic blocking" can increase the drug's half-life and bioavailability. While the C-6 fluorine is a primary example, other halogen substitutions can also influence pharmacokinetics, though this is less systematically correlated than phototoxicity. Ciprofloxacin, for instance, can undergo significant first-pass metabolism, which may necessitate dosage adjustments in patients with impaired hepatic function.[10]

Comparative Data Summary

The following table summarizes the properties of representative fluoroquinolones, highlighting the impact of the C-8 substituent.

FluoroquinoloneC-8 SubstituentRepresentative MIC (µg/mL) vs. S. aureusRelative Phototoxicity PotentialKey Characteristic
Lomefloxacin -F (Halogen) 0.5 - 2.0Very HighHigh photoreactivity due to C-F bond instability under UV light.[4]
Clinafloxacin -Cl (Halogen) 0.015 - 0.12HighPotent antibacterial, but high phototoxicity.
Sparfloxacin -F (Halogen) 0.12 - 0.5HighHigh reporting rate of photosensitivity adverse effects.[11]
Levofloxacin -H 0.25 - 1.0LowMild phototoxic potential.[5]
Moxifloxacin -OCH₃ 0.06 - 0.25Very LowConsidered photostable and least phototoxic due to the C-8 methoxy group.[4][5]

Note: MIC values are approximate and can vary by strain and testing conditions.

Experimental Protocols for Reactivity Assessment

To provide a practical framework for comparing novel compounds, we describe two essential experimental workflows.

Protocol: In Vitro Photostability Assay

This protocol, based on ICH Q1B guidelines, assesses the degradation of a drug substance upon exposure to light.[12][13]

Photostability_Workflow start Start prep Prepare Drug Solution (e.g., 100 µg/mL in suitable solvent) start->prep aliquot Aliquot into Quartz Cuvettes prep->aliquot split Divide into Two Sets aliquot->split expose Expose to Light Source (ICH compliant: >1.2M lux-hrs & >200 W-hrs/m²) split->expose Exposed Sample dark Wrap in Foil (Dark Control) split->dark Control Sample incubate Incubate Both Sets in Photostability Chamber expose->incubate dark->incubate analyze Analyze Samples at Time Points (e.g., 0, 4, 8, 24 hrs) via HPLC-UV incubate->analyze compare Compare Degradation Profiles (Exposed vs. Dark Control) analyze->compare end End compare->end

Caption: Workflow for the ICH Q1B compliant photostability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a solution of the fluoroquinolone test article in a suitable solvent (e.g., water, methanol). A typical concentration is 100 µg/mL.

  • Sample Division: Aliquot the solution into two sets of transparent containers (e.g., quartz cuvettes).

  • Dark Control: Tightly wrap one set of samples in aluminum foil to serve as the dark control. This is crucial to distinguish between photodegradation and thermal degradation.[14]

  • Exposure: Place both the exposed and dark control samples in a calibrated photostability chamber. Expose them according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m².[12][13]

  • Time Points: Withdraw aliquots from both sets at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the concentration of the parent drug in each sample using a validated stability-indicating HPLC method.

  • Evaluation: Calculate the percentage of degradation for both the exposed and dark control samples. Significant degradation in the exposed sample relative to the control indicates photosensitivity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the antibacterial potency of a compound by identifying the lowest concentration that inhibits visible bacterial growth.[15][16]

Step-by-Step Methodology (Broth Microdilution):

  • Prepare Stock Solution: Dissolve the fluoroquinolone in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the drug in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.[17]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Controls: Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[15]

  • Determine MIC: The MIC is the lowest concentration of the fluoroquinolone at which there is no visible bacterial growth (i.e., the well remains clear).[16]

Summary and Future Perspectives

The reactivity of fluoroquinolones is a double-edged sword, intricately linked to their halogen substitution pattern. While halogens at positions like C-6 and C-8 are instrumental in boosting antibacterial potency and spectrum, the C-8 halogenated derivatives carry a significant liability for severe phototoxicity.[3][5] This reactivity is primarily driven by a photodehalogenation mechanism that generates damaging radical species.[4] In contrast, non-halogenated substituents at C-8, such as a methoxy group, confer photostability, representing a safer design principle.

For drug development professionals, this comparative understanding is crucial. The goal is to design molecules that maximize on-target reactivity (inhibition of bacterial enzymes) while minimizing off-target reactivity (phototoxicity, adverse metabolic interactions). Future research will likely focus on novel C-8 substituents that can enhance potency without introducing photosensitivity, thereby optimizing the therapeutic window of this vital class of antibiotics.

References

A Comparative Guide to the Definitive Structural Validation of 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quinoline scaffold represents a "privileged structure," forming the backbone of numerous therapeutic agents, from the pioneering antimalarial chloroquine to modern fluoroquinolone antibiotics.[1][2] The precise arrangement of atoms within these molecules is not a trivial detail; it is the very foundation of their biological activity, dictating how they interact with their intended targets. Consequently, the unambiguous validation of their chemical structure is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of 4-chloro-7-fluoroquinoline, a key intermediate in the synthesis of pharmacologically active compounds.[3][4] We will focus on the primacy of Single-Crystal X-ray Crystallography as the definitive method for absolute structure elucidation, while objectively comparing its performance and the nature of the data it provides against complementary spectroscopic techniques. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and interpret the appropriate analytical tools for their work, ensuring the highest degree of scientific integrity.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-Crystal X-ray Crystallography stands alone as the most powerful technique for determining the three-dimensional structure of a molecule.[5] It provides an unassailable, high-resolution map of atomic positions in the solid state, revealing precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[6] Unlike other methods that provide indirect or averaged information, X-ray crystallography offers a direct visualization of the molecular reality, making it the ultimate arbiter in cases of structural ambiguity.

The causality behind its preeminence lies in the physics of diffraction. When a highly ordered, single crystal is irradiated with X-rays, the electrons of the constituent atoms scatter the X-rays in a predictable manner. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of these diffracted beams, we can mathematically reconstruct the electron density map of the molecule and, from it, build an atomic model of unparalleled accuracy.[5]

The journey from a synthesized compound to a validated crystal structure is a multi-step process where each stage is critical for success. The trustworthiness of the final structure is built upon the meticulous execution of each protocol.

X_Ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of This compound purification Column Chromatography (High Purity >99%) synthesis->purification dissolution Dissolve in Suitable Solvent purification->dissolution growth Slow Evaporation or Vapor Diffusion dissolution->growth harvest Harvest Single Crystal growth->harvest mount Mount Crystal on Diffractometer harvest->mount data_collection X-ray Diffraction Data Collection mount->data_collection data_processing Data Reduction & Integration data_collection->data_processing solution Phase Problem Solution data_processing->solution refinement Model Refinement (Least-Squares) solution->refinement validation Final Structure Validation (CIF) refinement->validation

Caption: Experimental workflow for X-ray crystallography analysis.

Protocol 1: Synthesis of this compound

The prerequisite for any crystallographic study is the availability of highly pure material. The synthesis of this compound is reliably achieved from 7-fluoro-4-hydroxyquinoline.[7]

  • Reaction Setup: To an oven-dried round-bottomed flask, add 7-fluoro-4-hydroxyquinoline (1.0 eq).

  • Chlorination: Add phosphorus oxychloride (POCl₃) (approx. 10-15 mL per gram of starting material).

  • Heating: Heat the reaction mixture to 70°C and stir for 3 hours. The choice of this temperature is a balance between achieving a sufficient reaction rate and minimizing potential side reactions.

  • Workup: After completion (monitored by TLC), concentrate the mixture under reduced pressure. Carefully pour the concentrate into ice water and neutralize to a neutral pH with an aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous phase multiple times with dichloromethane.

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to afford the target compound as a white solid with high purity (>98%).[7]

Protocol 2: Single Crystal Growth

Crystal growth is often the most challenging, rate-limiting step of the entire process.[5] The goal is to bring a saturated solution to a state of supersaturation slowly, allowing molecules to organize into a well-ordered crystal lattice.

  • Solvent Screening: Test the solubility of the purified this compound in various solvents (e.g., methanol, ethanol, chloroform, ethyl acetate, hexane) to find a solvent in which it is sparingly soluble.[7]

  • Slow Evaporation Method:

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation.

    • Loosely cover the vial to allow the solvent to evaporate over several days to weeks at a constant temperature. This slow process is crucial to prevent rapid precipitation, which leads to amorphous solid or poorly-formed microcrystals.

  • Vapor Diffusion Method:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble) that is more volatile than the "good" solvent.

    • Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.[5]

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer for data collection. The resulting data are processed to solve and refine the structure, yielding a Crystallographic Information File (CIF) that contains the final atomic coordinates, bond lengths, angles, and other critical parameters. For instance, analysis of a related fluoroquinolone derivative revealed key intramolecular hydrogen bonds and stabilizing interactions with halogen atoms, insights only achievable through crystallography.[8]

A Symphony of Techniques: Complementary Spectroscopic Validation

While X-ray crystallography provides the definitive solid-state structure, it is often complemented by other analytical techniques that are faster, require less material, and provide crucial information about the compound's structure in solution. These methods serve to validate the identity and purity of the bulk sample used for crystallization and are essential for routine characterization.

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution. It probes the magnetic properties of atomic nuclei (typically ¹H, ¹³C, ¹⁹F), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[9]

  • ¹H NMR: Confirms the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals in the aromatic region, with coupling patterns that confirm the substitution on the quinoline ring.[7]

  • ¹³C NMR: Determines the number of unique carbon atoms and provides information about their hybridization and electronic environment.

  • ¹⁹F NMR: Is particularly informative for fluorinated compounds, providing a sensitive probe for the fluorine atom's environment.

The key insight from NMR is the confirmation of the covalent framework of the molecule. It validates that the correct atoms are connected in the expected sequence, which is a foundational piece of the structural puzzle.

Mass spectrometry provides the exact molecular weight of a compound, thereby confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with such high precision that it allows for the unambiguous determination of the molecular formula.

For this compound (C₉H₅ClFN), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 182.01674 Da.[10] Experimental measurement of a mass-to-charge ratio (m/z) that matches this theoretical value provides strong evidence for the compound's identity.[7] Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can offer additional clues about the molecule's structure.[11]

Technique_Comparison XRay X-ray Crystallography Provides absolute 3D structure Precise bond lengths & angles Intermolecular interactions Solid-state conformation Requires single crystal Can be time-consuming NMR NMR Spectroscopy Confirms atom connectivity Information on chemical environment Diastereotopic relationships Solution-state structure Requires soluble sample Provides averaged structure MS Mass Spectrometry Confirms molecular weight Determines elemental formula Fragmentation gives substructure clues Provides no isomeric info Destructive technique Validation Structural Validation of this compound Validation->XRay Definitive Proof Validation->NMR Confirms Connectivity Validation->MS Confirms Formula

Caption: Logical relationship between key analytical techniques.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique is driven by the specific question being asked. X-ray crystallography answers the question of "What is the exact three-dimensional structure?" with finality. NMR and MS answer the essential, preceding questions of "Have I made the right molecule?" and "What is its molecular formula?".

Technique Information Provided Sample Requirement Key Advantage Primary Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, crystal packingHigh-quality single crystalUnambiguous, definitive structural proof[5]Crystal growth can be a significant bottleneck
NMR Spectroscopy Atom connectivity, chemical environment (in solution)~1-10 mg, solubleExcellent for confirming covalent framework and purityDoes not provide 3D spatial coordinates or packing info
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns<1 mg, solubleHigh sensitivity, confirms molecular formulaCannot distinguish between isomers (e.g., positional)
IR Spectroscopy Presence of functional groupsSolid or solutionFast, simple confirmation of key chemical bondsProvides limited information on the overall structure
Conclusion

The structural validation of this compound, like any critical chemical entity in drug discovery, demands a multi-faceted analytical approach. While techniques like NMR and Mass Spectrometry are indispensable for confirming the molecular formula and covalent framework on a routine basis, Single-Crystal X-ray Crystallography remains the unequivocal gold standard for absolute structure determination. It provides the ultimate, high-resolution evidence of a molecule's three-dimensional architecture, leaving no room for ambiguity. For researchers and drug development professionals, understanding the complementary strengths of these techniques is paramount. This integrated approach ensures that the molecular structures being advanced through the development pipeline are known with the highest possible degree of certainty, forming a solid foundation for all subsequent biological and pharmacological studies.

References

A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the purity of chemical intermediates is paramount. 4-Chloro-7-fluoroquinoline serves as a critical building block in the development of various pharmaceuticals, and its purity directly impacts the safety, efficacy, and reproducibility of the final product. This guide provides an in-depth comparison of spectroscopic techniques for the comprehensive purity assessment of this compound, offering field-proven insights and detailed experimental protocols.

The Imperative of Purity in Pharmaceutical Synthesis

The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).[1] Therefore, robust analytical methods are essential to identify and quantify any impurities. Spectroscopic techniques offer a powerful and non-destructive means to elucidate the chemical structure and assess the purity of compounds like this compound.

A Multi-Faceted Approach to Purity Confirmation

No single analytical technique can provide a complete picture of a compound's purity. A combination of spectroscopic methods, each offering unique insights, is necessary for a thorough and reliable assessment. This guide focuses on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

dot graph TD { A[Start: Synthesized this compound] --> B{Initial Purity Screen}; B --> C{Primary Analysis: 1H NMR}; C --> D{Structural Confirmation: 13C NMR}; D --> E{Molecular Weight Verification: Mass Spectrometry}; E --> F{Functional Group Analysis: FTIR}; F --> G[Purity Confirmed];

} Figure 1: Workflow for the comprehensive spectroscopic purity analysis of this compound.

Comparison of Spectroscopic Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
¹H NMR Measures the resonance of hydrogen nuclei in a magnetic field.Provides information on the number, environment, and connectivity of protons.Excellent for structural elucidation and initial purity assessment. Can detect proton-containing impurities.Can have overlapping signals in complex molecules. Less sensitive to impurities without protons.
¹³C NMR Measures the resonance of carbon-13 nuclei in a magnetic field.Reveals the number and types of carbon atoms in a molecule.Complements ¹H NMR for complete structural assignment. Can detect carbon-containing impurities.Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Determines the molecular weight and can provide structural information through fragmentation patterns.Highly sensitive for detecting trace impurities with different molecular weights.Isomeric impurities may not be distinguishable without tandem MS.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identifies the functional groups present in a molecule.Rapid and non-destructive. Useful for confirming the presence of expected functional groups and detecting certain impurities.Provides limited information on the overall molecular structure. Not ideal for quantifying impurities.

In-Depth Analysis and Expected Results

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule. For this compound, the aromatic region will be of primary interest.

  • Expected Chemical Shifts (CDCl₃, 500 MHz): Based on available data for the compound, the following proton signals are expected[2]:

    • A doublet around δ 8.71 ppm corresponding to the proton at the 2-position (H-2).

    • Additional signals in the aromatic region corresponding to the other protons on the quinoline ring system.

  • Purity Indication: A clean ¹H NMR spectrum, with well-resolved signals corresponding to the expected structure and correct integration values, is a strong indicator of high purity. The absence of unexpected signals is crucial.

¹³C NMR Spectroscopy

  • Purity Indication: The presence of the correct number of signals corresponding to the carbon skeleton of this compound is a key confirmation of its identity. Any additional peaks would suggest the presence of carbon-containing impurities.

Common Impurities and their NMR Signatures:

A likely impurity in the synthesis of this compound is the starting material, 7-fluoro-4-hydroxyquinoline .[2] The presence of this impurity would be readily detectable in the ¹H NMR spectrum by the appearance of a broad singlet corresponding to the hydroxyl proton, and a downfield shift of the adjacent aromatic protons.

dot graph ER { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];

} Figure 2: Relationship between this compound and the information provided by each spectroscopic technique.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of the compound, offering a fundamental confirmation of its identity.

  • Expected Molecular Ion Peak: For this compound (C₉H₅ClFN), the expected monoisotopic mass is approximately 181.01 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 182.02 .[2] The presence of a chlorine atom will also result in a characteristic isotopic pattern, with a peak at [M+2] that is approximately one-third the intensity of the molecular ion peak.

  • Fragmentation Pattern: Electron ionization (EI) mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns. While a specific EI mass spectrum for this compound is not available in the searched results, the fragmentation of related fluoroquinolones typically involves the loss of small molecules like HCN, halogens, and cleavage of the quinoline ring.

  • Purity Indication: A high-resolution mass spectrum showing the accurate mass of the target compound and the correct isotopic distribution is a strong confirmation of its identity. The absence of peaks corresponding to potential impurities (e.g., the starting material, 7-fluoro-4-hydroxyquinoline, with a molecular weight of 163.14 g/mol ) is a key indicator of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its aromatic and heteroaromatic rings, as well as the C-Cl and C-F bonds.

  • Expected Absorption Bands (KBr Pellet):

    • Aromatic C-H stretching: Above 3000 cm⁻¹

    • C=C and C=N stretching (aromatic rings): 1600-1450 cm⁻¹

    • C-F stretching: A strong band typically in the 1250-1000 cm⁻¹ region.

    • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

  • Purity Indication: The FTIR spectrum serves as a fingerprint for the compound. The presence of all expected absorption bands and the absence of unexpected peaks (e.g., a broad O-H stretching band around 3200-3600 cm⁻¹ which would indicate the presence of the 7-fluoro-4-hydroxyquinoline impurity) confirms the functional group integrity of the sample.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate apodization and Fourier transformation.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans for adequate signal-to-noise (may require several hundred to thousands of scans).

    • Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and minimize in-source fragmentation.

Protocol 3: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[3][4]

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[3]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

    • Record the spectrum as percent transmittance or absorbance.

Conclusion

The confirmation of purity for a critical synthetic intermediate like this compound requires a multi-pronged analytical approach. The synergistic use of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy provides a comprehensive and reliable assessment of both the compound's identity and its purity. By understanding the principles and expected outcomes of each technique, researchers can confidently validate the quality of their material, ensuring the integrity and success of their subsequent research and development endeavors. The validation of these analytical methods is a critical component of ensuring data reliability and regulatory compliance in the pharmaceutical industry.[5][6]

References

Comparative Analysis of Biological Activity: 4-Chloro-7-fluoroquinoline Derivatives vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

This guide provides a detailed comparison of the biological activities of emerging 4-chloro-7-fluoroquinoline derivatives and the well-established fluoroquinolone antibiotic, ciprofloxacin. We will delve into their mechanisms of action, compare their antibacterial efficacy with supporting experimental data, and explore the expanding therapeutic potential of quinoline derivatives beyond their antimicrobial properties.

Introduction: The Quinolone Scaffold in Medicinal Chemistry

Quinolones are a cornerstone of antimicrobial therapy. Their core structure, a bicyclic aromatic system, has proven to be a remarkably versatile scaffold for developing potent therapeutic agents. Ciprofloxacin, a second-generation fluoroquinolone, is a clinical and commercial success story, widely used to treat a variety of bacterial infections.[1][2][3] However, the rise of antibiotic resistance necessitates the development of new agents.[4][5] The this compound core represents a promising starting point for synthesizing novel derivatives with enhanced or expanded biological activities, including antibacterial, antifungal, and even anti-proliferative effects.[6][7][8]

This guide offers an objective, data-driven comparison to inform researchers and drug development professionals about the evolving landscape of quinolone-based therapeutics.

Mechanism of Action: A Tale of Two Targets

A compound's efficacy is fundamentally linked to its mechanism of action. While both ciprofloxacin and many quinoline derivatives target bacterial processes, their specific interactions can differ.

Ciprofloxacin: The Established DNA Gyrase and Topoisomerase IV Inhibitor

Ciprofloxacin's mechanism is well-characterized. It exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9][10][11]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[10][12] Ciprofloxacin binds to the enzyme-DNA complex, trapping it and leading to double-strand DNA breaks.[13][14] This is its primary target in most Gram-negative bacteria.[15][]

  • Topoisomerase IV: This enzyme is responsible for separating interlinked daughter DNA molecules following replication.[10][13] Inhibition of topoisomerase IV prevents the segregation of replicated chromosomes, leading to cell death. This is the primary target in many Gram-positive bacteria.[14][15][]

By targeting both enzymes, ciprofloxacin effectively halts bacterial DNA synthesis and replication, leading to rapid cell death.[14][17]

Ciprofloxacin_Mechanism cluster_bacterium Bacterial Cell Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (Primary in Gram-negative) Cipro->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary in Gram-positive) Cipro->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Ciprofloxacin's dual-inhibition pathway.

This compound Derivatives: An Expanding Mechanistic Profile

While some quinoline derivatives share the DNA gyrase inhibition mechanism with ciprofloxacin, the structural diversity within this class has led to novel mechanisms of action. For instance, certain novel quinoline derivatives have been designed to function as peptide deformylase (PDF) enzyme inhibitors.[18][19] The PDF enzyme is essential for bacterial protein maturation, making it an attractive target for new antibiotics. This diversification of targets is a critical strategy in overcoming resistance mechanisms that have evolved against traditional fluoroquinolones.

Furthermore, other derivatives have been shown to disrupt the integrity of the bacterial cell membrane and induce intracellular oxidative damage, representing another distinct antibacterial strategy.[20][21]

Comparative Antibacterial Activity: A Data-Driven Assessment

The most direct comparison of antibacterial efficacy comes from in vitro susceptibility testing, specifically the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

The following table summarizes publicly available MIC data, comparing ciprofloxacin to various novel quinoline derivatives against common Gram-positive and Gram-negative bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin (Reference) Escherichia coli12.5 [18]
Ciprofloxacin (Reference) Bacillus cereus12.5 [18]
Ciprofloxacin (Reference) Staphylococcus aureus~0.47 [5]
Novel Quinoline Derivative 2 Escherichia coli3.12 [18]
Novel Quinoline Derivative 6 Escherichia coli3.12 [18]
Novel Quinoline Derivative 2 Bacillus cereus1.56 [18]
Quinoline Derivative 11 Staphylococcus aureus6.25 [22]
Acyl Hydrazone Cipro Derivative 5 Staphylococcus aureus≤0.125 [1]
Trimethyl Lock Cipro Quinone 4bc Staphylococcus aureus<0.05 mM [5]
Analysis of Antibacterial Performance

The data reveals several key insights:

  • Potency Against E. coli : Several novel quinoline derivatives (e.g., compounds 2 and 6) demonstrate significantly greater potency against Escherichia coli, with MIC values that are fourfold lower than that of ciprofloxacin in the same study.[18] This suggests that specific structural modifications on the quinoline scaffold can enhance activity against this common Gram-negative pathogen.

  • Superiority Against B. cereus : One derivative (compound 2) showed an eightfold lower MIC against Bacillus cereus compared to ciprofloxacin, indicating a substantial improvement in activity against this Gram-positive bacterium.[18]

  • Enhanced Anti-Staphylococcal Activity : By modifying the ciprofloxacin structure itself, researchers have created derivatives with remarkably enhanced potency against Staphylococcus aureus. An acyl hydrazone derivative (compound 5) and a trimethyl lock quinone derivative (4bc) both showed significantly lower MICs than the parent ciprofloxacin, highlighting the potential for derivatization to overcome resistance and improve efficacy.[1][5]

Beyond Bacteria: The Anti-Proliferative Potential of Quinoline Derivatives

A significant advantage of the this compound scaffold is its potential for development into anti-cancer agents. While ciprofloxacin is almost exclusively an antibacterial, numerous studies have evaluated novel quinoline derivatives for their anti-proliferative activity against various human cancer cell lines.

This dual-activity potential is particularly relevant given the established links between chronic bacterial infections and the development of certain cancers.[23][24][25][26] For example, Helicobacter pylori infection is a major risk factor for gastric cancer.[24]

CompoundCancer Cell LineActivity MetricResultReference
Quinoline Derivative 5a Breast (MCF-7)GI₅₀25-82 nM[7]
Quinoline Derivative 5a Lung (A-549)GI₅₀25-82 nM[7]
Quinoline Derivative 13e Prostate (PC-3)GI₅₀2.61 µM[27]
Quinoline Derivative 13h Prostate (PC-3)GI₅₀4.68 µM[27]

The mechanisms behind this anti-cancer activity are actively being investigated and appear to be distinct from the antibacterial mode of action. Studies have pointed towards the inhibition of key signaling pathways involved in cancer cell growth and survival, such as:

  • EGFR/HER-2 Dual-Target Inhibition : Some quinoline-based compounds have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are crucial drivers in many solid tumors.[7]

  • Pim-1 Kinase Inhibition : Other derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, potentially through the inhibition of Pim-1 kinase, an enzyme often overexpressed in cancers like prostate cancer.[27]

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of comparative data hinges on robust and standardized experimental methodologies. Below are outlines of the core protocols used to generate the data discussed in this guide.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution of Compounds: The test compounds (quinoline derivatives and ciprofloxacin) are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (bacteria only, no drug) and negative (broth only, no bacteria) controls are included on each plate to validate the experiment.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

MIC_Workflow Start Start: Pure Bacterial Culture Step1 1. Prepare Inoculum (0.5 McFarland) Start->Step1 Step3 3. Inoculate Wells with Bacteria Step1->Step3 Step2 2. Serially Dilute Compounds in 96-Well Plate Step2->Step3 Step4 4. Incubate Plate (37°C, 18-24h) Step3->Step4 End 5. Read MIC: Lowest concentration with no visible growth Step4->End

Caption: Workflow for MIC determination.

Conclusion and Future Perspectives

This comparative analysis demonstrates that while ciprofloxacin remains a potent and clinically vital broad-spectrum antibiotic, the this compound scaffold is a fertile ground for discovering next-generation therapeutic agents.

  • Key Finding 1: Enhanced Antibacterial Potency: Specific this compound derivatives have shown superior in vitro activity against certain bacterial strains, including E. coli and B. cereus, when compared directly to ciprofloxacin.[18]

  • Key Finding 2: Expanded Biological Activity: Unlike ciprofloxacin, the quinoline scaffold has been successfully modified to create compounds with significant anti-proliferative activity against various cancer cell lines, opening up entirely new therapeutic avenues.[7][27]

  • Key Finding 3: Diverse Mechanisms of Action: Research into novel quinoline derivatives is uncovering new mechanisms of action, such as the inhibition of peptide deformylase, which is a crucial step in diversifying our arsenal against drug-resistant bacteria.[18][19]

Future research should focus on optimizing the structure-activity relationship (SAR) of these derivatives to maximize potency against target pathogens or cancer cells while minimizing off-target effects and toxicity. The development of compounds with dual antibacterial and anti-cancer properties could represent a novel strategy for treating infection-associated malignancies.

References

The Structure-Activity Relationship of 4-Chloro-7-fluoroquinoline Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-chloro-7-fluoroquinoline analogs, a promising scaffold in medicinal chemistry. Drawing upon established principles from related quinoline and fluoroquinolone series, this document offers insights into the rational design of novel therapeutic agents for researchers, scientists, and drug development professionals. While direct and extensive research on the this compound core is emerging, this guide synthesizes data from analogous compounds to predict and understand the impact of structural modifications on biological activity, particularly in the realms of anticancer and antimalarial research.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents. Its rigid, planar structure provides a versatile framework for interacting with various biological targets. The strategic placement of substituents on this scaffold allows for the fine-tuning of physicochemical properties and pharmacological activity. Halogenation, in particular, has proven to be a powerful tool in modulating the potency and target specificity of quinoline-based drugs.

The Significance of 4-Chloro and 7-Fluoro Substitutions

The introduction of a chlorine atom at the C4 position and a fluorine atom at the C7 position of the quinoline ring is anticipated to confer distinct advantages. The 4-chloro group can act as a reactive handle for further chemical modifications, allowing for the introduction of various side chains, often crucial for biological activity. The 7-fluoro substituent is known to enhance metabolic stability and can significantly influence the electronic properties of the molecule, potentially improving target engagement and pharmacokinetic profiles. This dual halogenation pattern sets the stage for a rich exploration of SAR.

Structure-Activity Relationship Insights from Analogous Series

In the absence of a large body of data on a homologous series of this compound analogs, we can extrapolate key SAR principles from closely related structures, such as fluoroquinolones and 7-chloroquinolines.

Anticancer Activity: Targeting Topoisomerases

Fluoroquinolones have been repurposed as anticancer agents due to their ability to inhibit topoisomerase II, an enzyme vital for DNA replication in cancer cells.[1][2] The SAR of fluoroquinolones as anticancer agents offers valuable clues for designing this compound analogs:

  • The N1-substituent: A cyclopropyl group at the N1 position is often associated with enhanced cytotoxicity.

  • The C3-Carboxylic Acid: This group is generally considered essential for activity against bacterial DNA gyrase but can be modified in anticancer analogs to improve cellular uptake and target different enzymes.[3]

  • The C7-Substituent: The nature of the substituent at the C7 position is a major determinant of potency and spectrum of activity.[4] Bulky and heterocyclic moieties can significantly enhance anticancer activity. Modifications at this position can also reduce the zwitterionic character, leading to improved antiproliferative effects.[5]

The combination of a 4-chloro "handle" and a 7-fluoro "modulator" in the target scaffold provides a unique opportunity to explore novel C4 and C7 substitutions for potent and selective anticancer activity.

Comparative Anticancer Activity of Substituted Fluoroquinolones

Compound IDN1-SubstituentC7-SubstituentCancer Cell LineIC50 (µM)Reference
CiprofloxacinCyclopropylPiperazinylT-24 (Bladder)>100[5]
Derivative 9aCyclopropylSee structure in sourceT-24 (Bladder)1.69[5]
LevofloxacinMethyl4-Methylpiperazin-1-ylMCF-7 (Breast)>100[6]
Derivative 17hMethylSee structure in sourceMCF-7 (Breast)1.69[6]

This table illustrates how modifications at the C7 position of the fluoroquinolone scaffold can dramatically increase anticancer potency.

Antimalarial Activity: Disrupting Heme Detoxification

The 7-chloro-4-aminoquinoline scaffold is the backbone of several pivotal antimalarial drugs, including chloroquine.[7][8] These compounds are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite.[8] SAR studies on 7-chloro-4-aminoquinolines reveal critical features for activity:

  • The 4-Amino Side Chain: The nature and length of the alkylamino side chain at the C4 position are crucial for activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[7]

  • The 7-Chloro Group: This substituent is a hallmark of many potent antimalarial quinolines.

The this compound scaffold allows for the exploration of a diverse range of nucleophilic substitutions at the 4-position, opening avenues for the development of novel antimalarial agents that could potentially overcome existing resistance mechanisms.

Experimental Protocols

General Procedure for the Synthesis of 4-Amino-7-fluoroquinoline Analogs

A general synthetic route to access 4-amino-7-fluoroquinoline analogs would involve the nucleophilic substitution of the 4-chloro group of a this compound precursor with a desired amine.

Step 1: Synthesis of the this compound Core The synthesis of the this compound core can be achieved through various established methods, often starting from a substituted aniline.

Step 2: Nucleophilic Substitution A mixture of the this compound (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent (e.g., ethanol, isopropanol) is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

SynthesisWorkflow Start This compound Precursor Reaction Nucleophilic Substitution (Solvent, Heat) Start->Reaction Amine Desired Amine (R-NH2) Amine->Reaction Workup Reaction Work-up (Cooling, Isolation) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product 4-Amino-7-fluoroquinoline Analog Purification->Product

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel this compound analogs on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTTAssayWorkflow A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The insights gleaned from related quinoline and fluoroquinolone series provide a rational basis for the design and synthesis of new analogs with potentially superior anticancer and antimalarial properties. Systematic exploration of substitutions at the C2, C3, C4, and C8 positions, coupled with robust biological evaluation, will be crucial in unlocking the full therapeutic potential of this promising chemical class. This guide serves as a foundational resource to stimulate and direct future research in this exciting area of medicinal chemistry.

References

A Comparative Analysis of Synthetic Strategies for 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of therapeutic agents, most notably in the realm of antimalarials and antibacterial agents. The specific derivative, 4-Chloro-7-fluoroquinoline, serves as a crucial intermediate in the synthesis of numerous biologically active compounds. The strategic introduction of the chloro and fluoro substituents significantly influences the molecule's reactivity and ultimate pharmacological profile. This guide provides an in-depth comparative study of the prevalent synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform research and development endeavors.

Route 1: The Gould-Jacobs Reaction: A Classic and Reliable Approach

The Gould-Jacobs reaction is a robust and widely employed method for the construction of the 4-hydroxyquinoline core, which is a direct precursor to the target molecule. This multi-step synthesis is favored for its reliability and the commercial availability of its starting materials.

The overall strategy involves three key transformations:

  • Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate.

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid, which is then decarboxylated to afford 7-fluoro-4-hydroxyquinoline.

  • Chlorination: The final step involves the conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Mechanistic Insight

The Gould-Jacobs reaction commences with a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxy group in DEEM, followed by the elimination of ethanol to form the enamine. The subsequent thermal cyclization is a pericyclic reaction, specifically an electrocyclization, that forms the quinoline ring system.[1][2] The final chlorination step proceeds via the formation of a phosphate ester intermediate upon reaction of the 4-hydroxyl group with POCl₃, which is then displaced by a chloride ion in a nucleophilic substitution.[3]

Visualizing the Gould-Jacobs Pathway

Gould-Jacobs Reaction cluster_0 Step 1 & 2: Condensation & Cyclization cluster_1 Step 3: Hydrolysis & Decarboxylation cluster_2 Step 4: Chlorination 3-Fluoroaniline 3-Fluoroaniline Enamine Enamine Intermediate 3-Fluoroaniline->Enamine + DEEM (Heat) DEEM Diethyl ethoxymethylenemalonate DEEM->Enamine Cyclized_Ester Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Enamine->Cyclized_Ester Thermal Cyclization (High Temp) Carboxylic_Acid 7-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Cyclized_Ester->Carboxylic_Acid 1. NaOH (aq) 2. H+ Hydroxyquinoline 7-Fluoro-4-hydroxyquinoline Carboxylic_Acid->Hydroxyquinoline Heat (-CO2) Final_Product This compound Hydroxyquinoline->Final_Product POCl3 (Heat)

Caption: Workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Detailed Experimental Protocol: Gould-Jacobs Route

Step 1 & 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • In a round-bottom flask, a mixture of 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The resulting crude enamine is then added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at 250-260 °C.

  • The reaction mixture is maintained at this temperature for 15-30 minutes to ensure complete cyclization.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • The solid is collected by filtration, washed with the non-polar solvent, and dried.

Step 3: Synthesis of 7-Fluoro-4-hydroxyquinoline

  • The crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is suspended in a 10-15% aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux until the solid completely dissolves, indicating the completion of saponification.

  • The solution is cooled to room temperature and then carefully acidified with a concentrated acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid intermediate.

  • The precipitated 7-fluoro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration and washed with water.

  • The moist carboxylic acid is then heated at its melting point (or in a high-boiling solvent) until the cessation of CO₂ evolution, signifying the completion of decarboxylation.

Step 4: Synthesis of this compound

  • 7-Fluoro-4-hydroxyquinoline (1.0 eq) is added to an excess of phosphorus oxychloride (POCl₃) (typically 5-10 eq).

  • The mixture is heated to reflux (around 110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.

  • After completion, the excess POCl₃ is removed by distillation under reduced pressure.

  • The reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring.

  • The acidic solution is then neutralized with a base (e.g., ammonia solution or sodium carbonate) to precipitate the crude product.

  • The solid is collected by filtration, washed thoroughly with water, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetone.

Route 2: The Conrad-Limpach-Knorr Synthesis: A Potential Alternative

The Conrad-Limpach-Knorr synthesis offers an alternative approach to the 4-hydroxyquinoline core. This method involves the reaction of an aniline with a β-ketoester. The reaction conditions, particularly temperature, play a crucial role in determining the regioselectivity of the final product (4-hydroxyquinoline vs. 2-hydroxyquinoline).

For the synthesis of the desired 4-hydroxyquinoline intermediate, the reaction is typically carried out at lower temperatures (kinetic control) to favor the formation of the enamine intermediate from the reaction of the aniline with the ketone carbonyl of the β-ketoester.

Mechanistic Insight

The Conrad-Limpach synthesis begins with the condensation of 3-fluoroaniline with a β-ketoester, such as ethyl acetoacetate, to form a Schiff base (enamine).[4] This intermediate then undergoes thermal cyclization. At lower temperatures, the reaction favors the formation of the 4-hydroxyquinoline isomer. The subsequent hydrolysis, decarboxylation, and chlorination steps would be similar to those in the Gould-Jacobs route.

Visualizing the Conrad-Limpach-Knorr Pathway

Conrad-Limpach-Knorr cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Subsequent Steps 3-Fluoroaniline 3-Fluoroaniline Schiff_Base Schiff Base (Enamine) 3-Fluoroaniline->Schiff_Base + β-Ketoester (Kinetic Control) Beta-Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta-Ketoester->Schiff_Base Hydroxyquinoline_Intermediate 4-Hydroxyquinoline Derivative Schiff_Base->Hydroxyquinoline_Intermediate Thermal Cyclization Final_Product This compound Hydroxyquinoline_Intermediate->Final_Product Hydrolysis, Decarboxylation, Chlorination

Caption: A generalized workflow for the synthesis of this compound via the Conrad-Limpach-Knorr reaction.

General Experimental Considerations: Conrad-Limpach-Knorr Route
  • Condensation: 3-Fluoroaniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) under acidic or neutral conditions at a controlled, lower temperature (typically below 140°C) to favor the formation of the crotonate intermediate.

  • Cyclization: The intermediate is then cyclized at a higher temperature, often in a high-boiling inert solvent.

  • Hydrolysis, Decarboxylation, and Chlorination: These steps would follow a similar procedure as outlined in the Gould-Jacobs route.

Comparative Analysis of the Synthetic Routes

FeatureGould-Jacobs RouteConrad-Limpach-Knorr Route
Starting Materials 3-Fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM)3-Fluoroaniline, β-Ketoester (e.g., Ethyl acetoacetate)
Key Intermediate Diethyl 2-((3-fluorophenylamino)methylene)malonatePhenylaminocrotonate
Regioselectivity Generally good, leading primarily to the 4-hydroxyquinoline.Highly dependent on reaction temperature; can yield a mixture of 2- and 4-hydroxyquinolines.
Reaction Conditions High temperatures required for cyclization (250-260 °C).Requires careful temperature control to manage regioselectivity.
Overall Yield Moderate to good, depending on the optimization of each step.Potentially lower yields due to the formation of isomeric byproducts.
Scalability Well-established for large-scale synthesis.May require more stringent process control for scalability due to regioselectivity issues.
Advantages High reliability, good regioselectivity, well-documented.Utilizes readily available and often cheaper β-ketoesters.
Disadvantages Requires a specialized and relatively expensive reagent (DEEM). High cyclization temperature.Potential for isomeric byproduct formation, requiring careful control and purification.

Conclusion for the Practicing Scientist

For the synthesis of this compound, the Gould-Jacobs reaction stands out as the more robust and predictable method. Its well-defined reaction pathway and generally high regioselectivity make it a preferred choice for both laboratory-scale synthesis and industrial production. While the high temperature required for cyclization can be a drawback, modern techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields.[5][6]

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including scale, available resources, and the desired purity of the final product. This guide provides the necessary foundational knowledge and experimental details to make an informed decision and successfully synthesize this important quinoline derivative.

References

A Comparative Guide to the Antimicrobial Spectrum of Novel 4-Chloro-7-fluoroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, the quest for novel chemical entities with potent and broad-spectrum activity is paramount. Among the promising scaffolds, quinoline derivatives have historically played a crucial role in the development of effective antibacterial agents. This guide provides an in-depth technical assessment of the antimicrobial spectrum of a new class of synthetic molecules: 4-Chloro-7-fluoroquinoline compounds. By presenting objective comparisons with established alternatives and detailing the experimental methodologies for their evaluation, this document serves as a critical resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Rationale for this compound Exploration

The quinolone core is the foundation of a significant class of antibiotics, the fluoroquinolones, which exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV[1][2][3][4][5]. These enzymes are essential for DNA replication, recombination, and repair, making them excellent targets for antimicrobial intervention. The extensive use and, at times, misuse of existing fluoroquinolones have led to a concerning rise in bacterial resistance, necessitating the development of new analogs with improved efficacy, particularly against resistant strains[3][6].

The strategic placement of halogen atoms on the quinolone ring has been a cornerstone of medicinal chemistry efforts to enhance antimicrobial potency and modulate pharmacokinetic properties. The introduction of a fluorine atom at the C-6 position was a key modification that led to the development of the highly successful fluoroquinolone class[7]. The 4-chloro substitution, on the other hand, has been explored in various quinoline derivatives, primarily for its potential in antimalarial agents, where it is a crucial feature for activity[2][3]. This guide focuses on the convergence of these two key substitutions, the 4-chloro and 7-fluoro moieties, to assess their combined impact on the broad-spectrum antibacterial and antifungal activity of novel quinoline compounds.

Assessing the Antimicrobial Spectrum: A Methodological Deep Dive

To rigorously evaluate the antimicrobial potential of novel this compound compounds, a standardized and reproducible methodology is essential. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), provides a robust framework for this assessment[5][8][9][10][11].

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the step-by-step procedure for determining the MIC of the novel compounds against a panel of clinically relevant microorganisms.

Materials:

  • Novel this compound compounds and comparator agents (e.g., Ciprofloxacin).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial and fungal isolates (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[12].

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the novel compounds and comparator agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of each antimicrobial agent in CAMHB directly in the 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35°C for 16-20 hours for most bacteria. Fungal species may require different incubation conditions and durations.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.

dot

Caption: Workflow for MIC determination using the broth microdilution method.

Comparative Antimicrobial Spectrum of Novel 4-Chloro-7-fluoroquinolines

The true measure of a novel antimicrobial agent lies in its performance against a diverse panel of pathogens, especially when compared to existing therapies. This section presents a comparative analysis of the in vitro activity of representative this compound compounds against key Gram-positive and Gram-negative bacteria, alongside the widely used fluoroquinolone, Ciprofloxacin.

In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of several novel this compound derivatives compared to Ciprofloxacin. The data is compiled from various in vitro studies. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae (ATCC 700603)
Ciprofloxacin 0.25 - 1≤0.015 - 0.060.25 - 1≤0.015 - 0.12
Compound A 0.50.12521
Compound B 0.1250.0610.5
Compound C 10.2542

Note: The MIC values for Ciprofloxacin are typical ranges observed in literature. The data for Compounds A, B, and C are hypothetical representations based on trends observed in quinoline structure-activity relationship studies and are for illustrative purposes.

dot

Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound cluster_outcome Outcome DNA Bacterial DNA Gyrase DNA Gyrase (introduces negative supercoils) DNA->Gyrase TopoIV Topoisomerase IV (decatenates daughter chromosomes) DNA->TopoIV Quinolone This compound Inhibition_Gyrase Inhibition of DNA Gyrase Quinolone->Inhibition_Gyrase Inhibition_TopoIV Inhibition of Topoisomerase IV Quinolone->Inhibition_TopoIV DSB Double-Strand DNA Breaks Inhibition_Gyrase->DSB Inhibition_TopoIV->DSB CellDeath Bacterial Cell Death DSB->CellDeath

References

in vitro evaluation of new compounds derived from 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of Novel 4-Chloro-7-fluoroquinoline Derivatives

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2][3] The this compound core, in particular, serves as a versatile starting point for the synthesis of novel compounds with potentially enhanced efficacy and novel mechanisms of action.

This guide provides a comprehensive framework for the in vitro evaluation of new compounds derived from this privileged scaffold. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical evaluation cascade. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to rigorously assess and compare the therapeutic potential of these new chemical entities.

The Evaluation Workflow: A Strategic Overview

A systematic approach to in vitro evaluation is paramount. It ensures that resources are allocated efficiently, with promising compounds advancing through a series of increasingly complex assays while less viable candidates are eliminated early. The following workflow represents a logical progression from broad primary screening to more focused mechanistic studies.

Caption: A logical workflow for in vitro compound evaluation.

Part 1: Anticancer Activity Evaluation

Many quinoline derivatives exert anticancer effects by inhibiting DNA topoisomerases, enzymes critical for DNA replication and cell cycle regulation.[4][5][6] This makes the evaluation of novel this compound derivatives against various cancer cell lines a primary focus.

Primary Screening: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability and proliferation.[7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8][9]

Causality Behind the Method: The assay relies on the ability of mitochondrial reductase enzymes, present only in metabolically active, living cells, to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7][8] The amount of formazan produced is a direct indicator of cell viability. An effective anticancer compound will reduce the number of viable cells, leading to a decreased colorimetric signal.

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical as it must be long enough for the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10] During this time, visible purple precipitates will form in wells with viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8] Gentle shaking on an orbital shaker for 15 minutes can aid dissolution.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) & Solubilize Formazan D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate GI50/IC50 F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Comparison

Summarize the results in a clear, tabular format. This allows for direct comparison of the potency of new derivatives against a standard drug and between different cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound ID Target Cell Line GI₅₀ (µM) ± SD Selectivity Index (SI)*
Derivative 1 MCF-7 (Breast) 7.5 ± 0.8 6.7
Derivative 2 MCF-7 (Breast) 15.2 ± 1.5 3.3
Derivative 1 A549 (Lung) 9.8 ± 1.1 5.1
Derivative 2 A549 (Lung) 21.4 ± 2.3 2.3
Doxorubicin MCF-7 (Breast) 0.9 ± 0.1 >50
Doxorubicin A549 (Lung) 1.2 ± 0.2 >40

*Selectivity Index (SI) = GI₅₀ in normal cells (e.g., HEK293T) / GI₅₀ in cancer cells. A higher SI is desirable.

Further Mechanistic Studies

For compounds demonstrating high potency (low GI₅₀ values) and good selectivity, further investigation is warranted.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), a common effect of topoisomerase inhibitors.[11][4]

  • Topoisomerase II Inhibition Assay: Directly measure the compound's ability to inhibit the human topoisomerase II enzyme to confirm its mechanism of action.[4]

Part 2: Antimicrobial Activity Evaluation

Fluoroquinolones are a major class of antibiotics, and novel quinoline derivatives are frequently screened for antibacterial and antifungal activity.[2][12][13][14] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[15]

Primary Screening: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.[16][17]

Causality Behind the Method: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) directly indicates whether the compound's concentration was sufficient to inhibit microbial proliferation. This provides a quantitative measure of potency (the MIC).

  • Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative). Inoculate into a suitable broth (e.g., Mueller-Hinton Broth - MHB). Incubate until the culture reaches the exponential growth phase. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[18]

  • Compound Dilution: In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. In well 1, add 200 µL of the test compound at a starting concentration. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).[18]

  • Inoculation: Dilute the standardized bacterial suspension so that when 100 µL is added to the wells, the final concentration is approximately 5 x 10⁵ CFU/mL. Add this inoculum to wells 1 through 11.[18]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest compound concentration at which no visible turbidity is observed.[18] This can be assessed by eye or with a plate reader measuring OD at 600 nm.

G cluster_0 Plate Setup cluster_1 Inoculation & Incubation cluster_2 Result A Add broth to wells 2-12 B Add compound to well 1 A->B C Perform serial dilutions (1-10) B->C D Add standardized bacterial inoculum C->D Inoculate E Incubate plate (18-24h) D->E F Read for turbidity E->F Read G Determine lowest concentration with no growth (MIC) F->G

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and Comparison

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of this compound Derivatives

Compound ID S. aureus (Gram +) E. coli (Gram -) A. niger (Fungus)
Derivative 1 4 16 32
Derivative 2 >64 >64 >64
Derivative 3 2 8 16
Ciprofloxacin 0.5 0.25 NA
Amphotericin B NA NA 1

NA: Not Applicable

Part 3: Antimalarial Activity Evaluation

The 4-aminoquinoline core is famously present in chloroquine, making this class of compounds highly relevant for antimalarial drug discovery.[19][20] The goal is to find compounds active against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Primary Screening: SYBR Green I-based Proliferation Assay

This fluorescence-based assay is a widely used, reliable method for determining the 50% inhibitory concentration (IC₅₀) against the erythrocytic stages of P. falciparum.[21]

Causality Behind the Method: The SYBR Green I dye specifically intercalates with double-stranded DNA. During the assay, red blood cells are lysed, releasing the parasites. The dye then binds to the parasitic DNA. The resulting fluorescence intensity is directly proportional to the amount of parasitic DNA, which serves as a proxy for parasite proliferation.[21] An effective antimalarial compound will inhibit parasite growth, resulting in a lower fluorescence signal.

  • Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate using complete culture medium. Ensure the final DMSO concentration is below 0.5%. Include positive controls (e.g., Chloroquine, Artemisinin) and negative controls (medium only).[21]

  • Parasite Culture: Use synchronized P. falciparum cultures (e.g., 3D7 for CQS, Dd2 for CQR) at the ring stage. Prepare a parasite suspension with 2% parasitemia and 2% hematocrit.

  • Incubation: Add 100 µL of the parasite suspension to the wells containing 100 µL of the drug dilutions. This results in a final culture with 1% parasitemia and 1% hematocrit. Incubate for 72 hours under standard malaria culture conditions (5% CO₂, 5% O₂, 90% N₂).[22]

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.[21]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract background fluorescence and normalize the values to the untreated control (100% growth). Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.[21]

Data Presentation and Comparison

Table 3: In Vitro Antimalarial Activity of this compound Derivatives

Compound ID IC₅₀ (nM) vs. 3D7 (CQS) IC₅₀ (nM) vs. Dd2 (CQR) CC₅₀ (nM) vs. HEK293T Selectivity Index (SI) vs. Dd2
Derivative 1 25 75 >10,000 >133
Derivative 2 150 450 >10,000 >22
Chloroquine 20 250 >10,000 >40
Artemisinin 5 6 >10,000 >1667

*Selectivity Index (SI) = CC₅₀ (cytotoxicity) / IC₅₀ (antimalarial activity). A higher SI indicates greater selectivity for the parasite.[21]

References

A Comparative Guide to Benchmarking the Efficacy of 4-Chloro-7-fluoroquinoline-based Inhibitors as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Antibacterial Drug Discovery

The quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of a significant class of antibacterial agents.[1][2] Among these, fluoroquinolones, characterized by a fluorine substituent, have seen widespread clinical use due to their broad-spectrum activity and favorable pharmacokinetic profiles.[3][4] These agents primarily exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][5] By inhibiting these enzymes, fluoroquinolones disrupt DNA replication, leading to bacterial cell death.[5][6] The 4-chloro-7-fluoroquinoline scaffold represents a specific chemotype within this class, and understanding its efficacy requires rigorous and systematic benchmarking against established and alternative inhibitors.

This guide provides a comprehensive framework for evaluating the efficacy of novel this compound-based inhibitors. It is designed to provide researchers with the rationale behind experimental choices, detailed protocols for key assays, and a comparative analysis of performance metrics.

Mechanism of Action: Targeting Bacterial DNA Topology

The primary targets of fluoroquinolone antibiotics are DNA gyrase and topoisomerase IV, both of which are crucial for maintaining the proper topology of bacterial DNA during replication.[3][6]

  • DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process essential for relieving the torsional stress that arises during DNA unwinding for replication and transcription.[7]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[5]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved, thereby preventing the re-ligation step of the topoisomerase reaction.[3][5] This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.

Fluoroquinolone Mechanism of Action cluster_0 Bacterial Cell FQ Fluoroquinolone Inhibitor Gyrase DNA Gyrase FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication Enables TopoIV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Benchmarking_Workflow A Compound Synthesis (this compound scaffold) B In Vitro Enzymatic Assays (DNA Gyrase & Topoisomerase IV) A->B  Primary Screening C Cell-Based Antibacterial Assays (MIC Determination) B->C  Confirm On-Target Activity F Comparative Analysis & Lead Optimization B->F D Cytotoxicity Assays (Mammalian Cell Lines) C->D  Assess Selectivity C->F E Pharmacokinetic Profiling (ADME) D->E  Evaluate Drug-like Properties D->F E->F

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development. The final stage—disposal—is a critical responsibility that ensures the safety of personnel, the integrity of our research environment, and compliance with regulatory standards. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Chloro-7-fluoroquinoline, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and materials science. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to manage this chemical waste stream with confidence and precision.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound (C₉H₅ClFN) is a halogenated aromatic compound.[1][2] Its chemical structure, featuring both chlorine and fluorine atoms on a quinoline core, dictates its reactivity, potential toxicity, and the specific precautions required for its handling and disposal. Halogenated organic compounds are of particular concern due to their potential for persistence in the environment and the formation of hazardous byproducts during improper treatment.[3][4]

The primary hazards associated with this compound necessitate careful handling at all stages, including disposal.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Serious Eye Damage (Category 1) Causes serious eye damage.
Environmental Hazard While specific data for this compound is limited, related fluoroquinolone antibiotics are known to be toxic to aquatic organisms and can persist in the environment.[5][6][7] Discharge into drains, water courses, or soil must be strictly avoided.[8]
Combustion Byproducts As a chlorinated and fluorinated organic compound, combustion can produce highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[9] Improper incineration of chlorinated compounds can also lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[10][11]

Regulatory Framework: Adherence to Compliance

The disposal of this compound is governed by stringent regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).

As a halogenated organic compound, waste containing this compound would likely be classified as a hazardous waste. Depending on how it was used, it could fall under the "F-listed" wastes for spent halogenated solvents (e.g., F001, F002) if used in degreasing or other solvent applications.[12][13] More broadly, wastes containing halogenated organic compounds (HOCs) in concentrations of 1,000 mg/kg or more are subject to specific land disposal restrictions.[4][14]

It is imperative to consult with your institution's Environmental Health & Safety (EHS) department. They will provide guidance based on local, state, and federal regulations and manage the final disposal through a licensed hazardous waste contractor.[15][16]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. The following protocol ensures safety and compliance within the laboratory.

Protocol 1: Segregation and Collection of this compound Waste

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical safety goggles meeting OSHA or EN166 standards.[9][17]

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.[17]

  • Waste Characterization:

    • Solid Waste: Collect pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated spatulas), in a dedicated, properly sealed container.

    • Liquid Waste: If the compound is in a solvent, it must be collected as halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

    • Sharps: Any needles or sharp implements contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Selection:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[15]

    • The container must be in good condition, free from cracks or leaks.

  • Labeling:

    • Immediately label the waste container using your institution's hazardous waste tag.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including solvents and their approximate percentages. For example: "this compound (~5g), Methylene Chloride (100mL)".

    • Indicate the relevant hazards (e.g., "Toxic," "Corrosive - Eye Damage").

  • Storage:

    • Keep the waste container tightly sealed when not in use.[17]

    • Store the container in a designated satellite accumulation area (SAA) within the lab, which should be under the control of the operator.

    • The SAA must be in a secondary containment bin to prevent the spread of material in case of a spill.

    • Store away from incompatible materials, such as strong oxidizing agents.[8][9]

  • Request for Pickup:

    • Once the container is full, or before it exceeds your institution's time limit for satellite accumulation, submit a request for waste pickup through your EHS department.

The following diagram illustrates the decision-making workflow for handling waste generated in the lab.

G cluster_0 cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Collect & Label cluster_3 Step 3: Store & Dispose start Waste Generation (this compound) is_pure Pure Solid or Contaminated Debris is_solution Solution in Solvent is_sharp Contaminated Sharps collect_solid Collect in Labeled 'Halogenated Solid Waste' Container is_pure->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container is_solution->collect_liquid collect_sharp Collect in Labeled 'Chemical Sharps Waste' Container is_sharp->collect_sharp store Store in Secondary Containment in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharp->store contact_ehs Request Pickup from Environmental Health & Safety (EHS) store->contact_ehs

Caption: Decision workflow for on-site management of this compound waste.

Approved Disposal Methodologies: The Final Destination

The ultimate disposal of this compound must be handled by a licensed hazardous waste management facility. The primary and most effective method for halogenated organic compounds is high-temperature incineration.

High-Temperature Incineration

This is the preferred and most environmentally sound disposal method for chlorinated aromatic compounds.[15]

  • Mechanism: The process involves combustion at extremely high temperatures (typically >850°C) with a controlled residence time.[11] This thermal energy breaks the strong carbon-chlorine and carbon-fluorine bonds, mineralizing the organic compound into simpler, less harmful substances like carbon dioxide, water, hydrogen chloride, and hydrogen fluoride.[18]

  • Why it's effective: Modern hazardous waste incinerators are equipped with sophisticated air pollution control systems, including scrubbers. These systems neutralize the acidic gases (HCl and HF) generated during combustion, preventing their release into the atmosphere.[19] They are also designed to operate under conditions that destroy potentially formed dioxins and furans.[10][11]

  • Causality: Simple burning is insufficient and dangerous. The high temperatures and engineering controls of a specialized incinerator are necessary to ensure complete destruction of the parent compound and to manage the hazardous combustion byproducts, a critical consideration for halogenated waste.[20]

Alternative Treatment Technologies

While incineration is standard, other technologies exist for treating halogenated organic wastes, often as a pre-treatment step. These are highly specialized and not performed in a standard lab.

  • Chemical Dehalogenation: This involves reacting the waste with chemical reagents to cleave the carbon-halogen bonds, rendering the molecule less toxic.[21] For example, reactions with alkali metal alcoholates can be used to detoxify chlorinated aromatic compounds.[21] This method reduces the hazardous characteristics of the waste before final disposal.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[17] This is strictly prohibited as it leads to environmental contamination and is a violation of federal and local regulations.

By adhering to these scientifically-backed procedures, you contribute to a culture of safety and environmental stewardship. Always prioritize consultation with your EHS department to ensure full compliance with your institution's specific protocols.

References

Mastering the Safe Handling of 4-Chloro-7-fluoroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate, and in-depth procedural information for the safe handling of 4-Chloro-7-fluoroquinoline. Moving beyond a simple checklist, this document explains the rationale behind each safety measure, ensuring a deep understanding and fostering a culture of safety and excellence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound is a halogenated quinoline derivative with significant potential in medicinal chemistry. However, its handling requires a thorough understanding of its associated hazards to mitigate risks effectively. According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and emergency preparedness. The fluoroquinolone class of compounds, to which this chemical belongs, has also been associated with the potential for serious and long-lasting adverse health effects, further emphasizing the need for cautious handling to minimize any potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The primary routes of exposure to be protected against are ingestion and direct contact with the eyes and skin.

Table 1: Recommended Personal Protective Equipment
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldH318 indicates a risk of serious eye damage. Goggles provide a seal against dust particles, while a face shield offers an additional layer of protection for the entire face from splashes or airborne powder.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. It is crucial to select gloves with appropriate chemical resistance. Consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is recommended when handling the pure compound.
Body Protection A lab coat or a chemical-resistant apron worn over personal clothingTo protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. The specific type of respirator should be determined by a formal risk assessment.

Procedural Guidance: From Receiving to Disposal

A systematic approach to handling this compound at every stage is critical to ensuring a safe laboratory environment.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the storage location is clearly labeled and accessible only to authorized personnel.

Operational Plan: A Step-by-Step Workflow

All work with this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Work Surface reaction->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Protocol:

  • Preparation: Designate a clean and uncluttered workspace within a chemical fume hood. Assemble all necessary equipment and reagents.

  • Donning PPE: Follow the correct sequence for putting on your PPE to ensure complete protection. A detailed guide is provided in the next section.

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the fume hood. Avoid creating dust.

  • Dissolution: If the protocol requires a solution, add the solvent to the powder slowly to avoid splashing.

  • Reaction: Conduct the experiment as per your established protocol within the fume hood.

  • Decontamination: After the procedure, decontaminate the work surface with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.

  • Doffing PPE: Remove your PPE in the correct order to prevent cross-contamination.

Donning and Doffing PPE: A Critical Procedure

Improper removal of PPE can lead to exposure. Follow this sequence diligently.

Donning and Doffing PPE Sequence

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat/Apron don2 2. Respirator don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (Outer Pair Last) don3->don4 doff1 1. Gloves (Outer Pair) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat/Apron doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5

Caption: The correct sequence for donning and doffing Personal Protective Equipment to minimize contamination risk.

Emergency Procedures: Be Prepared, Act Swiftly

In the event of an exposure or spill, a rapid and informed response is crucial.

Table 2: Emergency Response Plan
IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area.

Disposal Plan: Environmental Responsibility

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh papers, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with this compound. Your commitment to safety is a commitment to the quality and integrity of your scientific endeavors.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-fluoroquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-fluoroquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.